dCeMM1
描述
属性
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c1-10-2-5-13(6-3-10)21(19,20)17-16-9-11-8-12(15)4-7-14(11)18/h2-9,17-18H,1H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEIAQYKTXKQGF-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
118719-16-7 | |
| Record name | N'-(5-BROMO-2-HYDROXYBENZYLIDENE)-4-METHYLBENZENESULFONOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
dCeMM1: A Technical Guide to a Novel RBM39 Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
dCeMM1 is a small molecule that functions as a "molecular glue" degrader, a novel therapeutic modality with the potential to target previously "undruggable" proteins.[1][2] Specifically, this compound induces the degradation of the RNA-binding protein RBM39.[3][4] This is achieved by redirecting the activity of the Cullin-RING E3 ubiquitin ligase complex CRL4-DCAF15, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[3][4][5] The discovery of this compound was the result of a rational screening approach designed to identify compounds dependent on active E3 ligases for their cytotoxic effects.[6][7] This technical guide provides an in-depth overview of this compound's mechanism of action, experimental protocols for its characterization, and key quantitative data.
Mechanism of Action: The CRL4-DCAF15 Pathway
This compound functions by neosubstrate recognition, effectively "gluing" RBM39 to the substrate receptor DCAF15 of the CRL4 E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome. The core components of this pathway include Cullin 4 (CUL4), DDB1, DCAF15, and the ubiquitin-conjugating enzyme UBE2M.[5] The activity of the CRL complex is dependent on neddylation, a post-translational modification essential for its function.[5]
Below is a diagram illustrating the signaling pathway of this compound-induced RBM39 degradation.
Caption: this compound-induced RBM39 degradation pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity in various cell lines.
| Parameter | Cell Line | Genotype | Value | Reference |
| EC50 | KBM7 | Wild-Type | 3 µM | [3][5] |
| KBM7 | UBE2M mutant | 8 µM | [3][5] | |
| HCT116 | Wild-Type | 6.5 µM | [1] | |
| HCT116 | UBE2M mutant | 12.2 µM | [1] | |
| DC50 | SH-SY5Y | Wild-Type | 0.8 µM | [8] |
EC50: Half-maximal effective concentration for cell growth inhibition after 3 days of treatment. DC50: Half-maximal degradation concentration of RBM39.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Cell Viability Assay
This protocol is used to determine the cytotoxic or cytostatic effects of this compound.
-
Cell Seeding: Seed KBM7 or HCT116 cells (both wild-type and mutant clones) in 96-well plates at a density of 50,000 cells/mL.[5]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) or DMSO as a vehicle control, in triplicate.[3][5]
-
Viability Assessment: Measure cell viability using a commercially available ATP-based luminescence assay, such as CellTiter-Glo® (Promega), according to the manufacturer's instructions.[5]
-
Data Analysis: Normalize the luminescence readings to the DMSO control and calculate EC50 values using a suitable curve-fitting software.[5]
Quantitative Proteomics
This protocol is employed to identify and quantify the proteins degraded upon this compound treatment.
-
Cell Treatment: Treat KBM7 cells with this compound (25 µM) or DMSO for 5 and 12 hours.[5]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Isobaric Tagging: Label the peptide samples with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the mass spectrometry data to identify and quantify proteins. Compare the protein abundance between this compound-treated and DMSO-treated samples to identify significantly downregulated proteins.[5] A general overview of a quantitative proteomics workflow is available.[9]
CRL-focused CRISPR Resistance Screen
This genetic screen is used to identify the specific E3 ligase components required for this compound's activity.
-
gRNA Library Transduction: Transduce Cas9-expressing KBM7 cells with a custom-designed sgRNA library targeting all known Cullin-RING ligases (CRLs) and their regulators.[5]
-
Cell Selection: Select the transduced cells using an appropriate antibiotic (e.g., puromycin).[5]
-
Drug Treatment: Treat the selected cell population with this compound at a concentration of 4 times the EC50 (9 µM) or with DMSO as a control.[5]
-
Cell Culture and Genomic DNA Extraction: Culture the cells for an extended period (e.g., 14 days), periodically re-seeding them with fresh drug.[1] Extract genomic DNA from the surviving cell populations.
-
Sequencing and Data Analysis: Amplify and sequence the sgRNA-encoding regions from the genomic DNA. Analyze the sequencing data to identify sgRNAs that are enriched in the this compound-treated population compared to the DMSO control. Genes targeted by these enriched sgRNAs are considered essential for this compound's mechanism of action.[5]
Experimental Workflow Visualization
The following diagram illustrates the workflow for the discovery and characterization of this compound.
Caption: Workflow for the discovery and characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational discovery of molecular glue degraders via scalable chemical profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phys.org [phys.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Mechanism of Action of dCeMM1 for RBM39 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism by which dCeMM1, a molecular glue degrader, induces the degradation of the RNA-binding motif protein 39 (RBM39). It details the core signaling pathway, presents quantitative data from relevant studies, and outlines the experimental protocols used to elucidate this mechanism.
Core Mechanism: Molecular Glue-Mediated Degradation
This compound is a small molecule that functions as a "molecular glue" to induce the targeted degradation of RBM39.[1][2][3] Its mechanism of action relies on redirecting the activity of the Cullin-RING E3 ubiquitin ligase complex, specifically the CRL4-DCAF15 complex.[1][2][4] In the absence of this compound, RBM39 does not interact with the DCAF15 substrate receptor of the E3 ligase. However, this compound facilitates a novel protein-protein interaction between the RRM2 domain of RBM39 and DCAF15.[5][6]
This ternary complex formation (DCAF15-dCeMM1-RBM39) triggers the polyubiquitination of RBM39 by the E3 ligase complex.[7][8] The attached polyubiquitin chains then mark RBM39 for recognition and subsequent degradation by the 26S proteasome.[6][7][8] The depletion of RBM39, a crucial component of the spliceosome, leads to widespread alterations in pre-mRNA splicing, ultimately resulting in the anti-proliferative effects observed in cancer cells.[7][8][9]
Caption: this compound-mediated RBM39 degradation pathway.
Quantitative Data
The following tables summarize the quantitative data associated with the activity of this compound and related compounds.
Table 1: Cellular Activity of this compound
| Cell Line | Assay | Metric | Value | Reference |
| WT KBM7 | Cell Growth Inhibition | EC50 | 3 µM | [1] |
| UBE2Mmut KBM7 | Cell Growth Inhibition | EC50 | 8 µM | [1] |
| WT KBM7 | RBM39 Degradation | Timepoint | 12, 16 h | [1] |
| SH-SY5Y | RBM39 Degradation | Remaining RBM39 | ~10% at 10 µM | [10] |
Table 2: Comparative RBM39 Degradation
| Compound | Cell Line | Concentration | Remaining RBM39 | Reference |
| This compound | SH-SY5Y | 10 µM | ~10% | [10] |
| Indisulam | SH-SY5Y | 3 µM | ~20% | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This protocol is used to quantify the levels of RBM39 protein in cells following treatment with this compound.
a. Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound or a vehicle control (e.g., DMSO) for the specified time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Electrotransfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for RBM39 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
e. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the RBM39 signal to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.[10]
Caption: Workflow for Western Blot analysis.
This assay measures the effect of this compound on cell proliferation and viability.
-
Seed cells in 96-well plates at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or a vehicle control.
-
Incubate for a specified period (e.g., 3 days).[1]
-
Add a viability reagent (e.g., CellTiter-Glo® or MTT).
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 value.
These screens are used to identify the essential genes and pathways for this compound's activity.
-
Generate a single-guide RNA (sgRNA) library targeting genes of interest (e.g., all known E3 ligases and associated regulators).[4]
-
Transduce Cas9-expressing cells with the sgRNA library.
-
Select for transduced cells.
-
Treat the cell population with this compound or a vehicle control.
-
Collect cell samples at the beginning and end of the treatment period.
-
Isolate genomic DNA and amplify the sgRNA sequences using PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA.
-
Analyze the data to identify sgRNAs that are enriched or depleted in the this compound-treated population, indicating genes that, when knocked out, confer resistance or sensitivity to the compound. A critical dependence on the CRL4-DCAF15 ligase complex for this compound efficacy was identified using this method.[4]
This approach provides an unbiased, global view of protein level changes upon this compound treatment.
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ).
-
Combine the labeled peptide samples.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample. This method has shown that this compound exclusively destabilizes RBM39.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. biorxiv.org [biorxiv.org]
- 10. resources.revvity.com [resources.revvity.com]
dCeMM1: A Technical Guide to its Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
dCeMM1 is a novel molecular glue degrader that induces the degradation of the RNA-binding protein RBM39.[1][2][3] Its discovery represents a significant advancement in the field of targeted protein degradation, moving beyond serendipitous findings to a rational approach for identifying new therapeutic agents. This document provides a comprehensive technical overview of the discovery, mechanism of action, and characterization of this compound, intended for professionals in the fields of biomedical research and drug development. Included are detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.
Discovery of this compound: A Rational Screening Approach
This compound was identified through a pioneering screening strategy that leveraged the dependency of molecular glue degraders on the ubiquitin-proteasome system.[4][5][6] The core principle was to identify compounds that exhibit differential cytotoxicity in cells with normal versus impaired Cullin-RING ligase (CRL) activity.[4]
Experimental Protocol: Differential Chemical Profiling in Hypo-neddylated Cell Lines
This screening method was designed to pinpoint small molecules whose cytotoxic effects are contingent on functional CRL complexes.[4]
Objective: To identify compounds that selectively inhibit the proliferation of cells with proficient CRL activity while sparing cells with impaired CRL function.
Materials:
-
Wild-type (WT) KBM7 cells (CRL-proficient)
-
UBE2M mutant (UBE2Mmut) KBM7 cells (hypo-neddylated, resulting in impaired CRL activity)[4]
-
A diverse library of cytotoxic/cytostatic small molecules (e.g., a ~2,000 compound library)[4]
-
96-well or 384-well opaque-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: Seed both WT and UBE2Mmut KBM7 cells into separate multi-well plates at a predetermined optimal density.
-
Compound Treatment: Treat the cells with the small molecule library at various concentrations (e.g., a primary screen at a single high concentration followed by dose-response validation for hits). Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for a period sufficient to observe effects on cell viability (e.g., 3 days).[1]
-
Cell Viability Assessment:
-
Equilibrate the plates to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated controls for each cell line.
-
Identify compounds that show a significant decrease in viability in WT cells compared to UBE2Mmut cells. These are potential molecular glue degraders.
-
Discovery Workflow Diagram
Caption: Workflow for the discovery of this compound.
Characterization of this compound
Following its discovery, this compound was subjected to a series of rigorous characterization studies to elucidate its mechanism of action and target selectivity.
Mechanism of Action: A Molecular Glue for RBM39 Degradation
This compound functions as a molecular glue that redirects the CRL4DCAF15 E3 ubiquitin ligase to the RNA-binding protein RBM39, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3]
Signaling Pathway Diagram
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. youtube.com [youtube.com]
dCeMM1: A Chemical Probe for Unraveling RBM39 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
RNA-binding motif protein 39 (RBM39) has emerged as a critical factor in cancer biology, primarily through its roles in transcriptional co-regulation and alternative RNA splicing.[1][2] The discovery of molecules that can induce the degradation of RBM39 has provided powerful tools to study its function and explore its therapeutic potential. dCeMM1 is a rationally discovered molecular glue degrader that selectively targets RBM39 for proteasomal degradation.[3][4] This technical guide provides a comprehensive overview of this compound as a chemical probe, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and insights into the cellular pathways it perturbs.
Mechanism of Action: A Molecular Glue for Targeted Degradation
This compound functions as a "molecular glue," a small molecule that induces a novel protein-protein interaction, leading to the degradation of a target protein.[5] Specifically, this compound facilitates the interaction between the RBM39 protein and the DCAF15 E3 ubiquitin ligase substrate receptor.[3][4] This induced proximity results in the polyubiquitination of RBM39, marking it for degradation by the proteasome.[5][6] The degradation of RBM39 leads to significant alterations in RNA splicing, which in turn affects various cellular processes and can trigger apoptosis in cancer cells.[2][7]
The following diagram illustrates the mechanism of this compound-induced RBM39 degradation:
Caption: Mechanism of this compound-induced RBM39 degradation.
Quantitative Data
The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize key data points for cell viability and RBM39 degradation.
Table 1: Cell Viability (EC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| KBM7 (Wild-Type) | Chronic Myelogenous Leukemia | 3 | [6] |
| KBM7 (UBE2M mutant) | Chronic Myelogenous Leukemia | 8 | [6] |
| HCT116 (Wild-Type) | Colorectal Carcinoma | Not explicitly stated, but differential viability observed | [6] |
Table 2: RBM39 Degradation (DC50) by this compound
| Cell Line | DC50 (µM) | Dmax (% degradation) | Reference |
| SH-SY5Y | 0.8 | >90% (at 10 µM) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability Assay
This protocol is used to determine the half-maximal effective concentration (EC50) of this compound.
Materials:
-
Cancer cell line of interest (e.g., KBM7)
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO control and calculate the EC50 value using a suitable software (e.g., GraphPad Prism).[6]
Western Blot for RBM39 Degradation
This protocol is used to visualize and quantify the degradation of RBM39 following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against RBM39 (e.g., from Atlas Antibodies)
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for a specific time course (e.g., 6, 12, 24 hours). Include a DMSO control.
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RBM39 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[8]
Quantitative Proteomics
This protocol provides a general workflow for identifying and quantifying protein-level changes upon this compound treatment.
Workflow:
-
Cell Culture and Treatment: Treat cells with this compound or DMSO control.
-
Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptide samples from different conditions with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides and proteins using specialized software (e.g., MaxQuant). The relative abundance of proteins between this compound-treated and control samples can then be determined.[3][6]
The following diagram outlines the experimental workflow for quantitative proteomics:
Caption: Quantitative proteomics workflow.
CRISPR-Cas9 Screen for Target Identification
This protocol describes a pooled CRISPR-Cas9 screen to identify genes that, when knocked out, confer resistance to this compound.
Workflow:
-
Library Transduction: Transduce a Cas9-expressing cell line with a pooled sgRNA library targeting a set of genes (e.g., all E3 ligases).
-
Selection: Select for successfully transduced cells (e.g., using puromycin).
-
Drug Treatment: Treat the cell population with this compound at a concentration that inhibits the growth of wild-type cells.
-
Genomic DNA Extraction: After a period of selection, harvest the surviving cells and extract their genomic DNA.
-
PCR and Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA by PCR and analyze the abundance of each sgRNA by next-generation sequencing.
-
Data Analysis: Identify sgRNAs that are enriched in the this compound-treated population compared to a control population. The genes targeted by these sgRNAs are potential resistance genes.[3][6]
The following diagram illustrates the CRISPR-Cas9 screening workflow:
Caption: CRISPR-Cas9 screening workflow.
RBM39 Signaling and Cellular Functions
RBM39 is a multifaceted protein involved in several key cellular processes. Its degradation by this compound can therefore have widespread effects.
Role in RNA Splicing
RBM39 is a component of the spliceosome and plays a crucial role in the recognition of 3' splice sites and the regulation of alternative splicing.[1][2] Its depletion leads to widespread intron retention and exon skipping, altering the transcriptome and affecting the function of numerous proteins.[7][9]
Interaction with Transcription Factors
RBM39 can act as a transcriptional co-activator for several transcription factors, including:
-
AP-1 (c-Jun): RBM39 can enhance the transcriptional activity of AP-1.[5]
-
Estrogen Receptors (ERα and ERβ): It functions as a co-activator for estrogen receptors.[10]
-
NF-κB: RBM39 has been shown to interact with the NF-κB pathway.[10]
The following diagram depicts the signaling pathways involving RBM39:
Caption: RBM39 signaling and cellular functions.
Conclusion
This compound is a valuable chemical probe for studying the function of RBM39. Its ability to induce the selective and rapid degradation of RBM39 allows for the acute depletion of the protein, enabling researchers to investigate the immediate consequences of its loss. The data and protocols presented in this guide provide a solid foundation for utilizing this compound to further elucidate the roles of RBM39 in normal physiology and disease, particularly in the context of cancer. The continued exploration of this compound and similar molecular glue degraders holds significant promise for the development of novel therapeutic strategies targeting previously "undruggable" proteins.
References
- 1. Global regulation of alternative RNA splicing by the SR-rich protein RBM39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cancer-associated RBM39 bridges the pre-mRNA, U1 and U2 snRNPs to regulate alternative splicing | Semantic Scholar [semanticscholar.org]
- 4. A cancer associated RNA binding protein autoregulates itself through alternative splicing – Department of Biology | ETH Zurich [biol.ethz.ch]
- 5. RBM39 Alters Phosphorylation of c-Jun and Binds to Viral RNA to Promote PRRSV Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Cellular Impact of dCeMM1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular pathways affected by dCeMM1, a novel molecular glue degrader. This compound represents a significant advancement in targeted protein degradation, a therapeutic strategy designed to eliminate disease-causing proteins. This document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the involved cellular processes.
Core Mechanism: Targeted Degradation of RBM39
This compound functions as a molecular glue that selectively induces the degradation of the RNA-binding protein RBM39.[1][2][3] This targeted degradation is achieved by redirecting the activity of the Cullin-RING E3 ubiquitin ligase complex CRL4DCAF15.[1][2][3] this compound facilitates the formation of a ternary complex between the substrate receptor DCAF15 and RBM39, leading to the polyubiquitination of RBM39 and its subsequent destruction by the proteasome.[1][4] This specific degradation of RBM39 has been shown to be the primary mechanism driving the anti-proliferative effects of this compound in cancer cells.[1]
Signaling Pathway Diagram
The following diagram illustrates the molecular pathway initiated by this compound treatment.
Caption: this compound-mediated degradation of RBM39 via the CRL4-DCAF15 pathway.
Quantitative Effects of this compound Treatment
The efficacy of this compound has been quantified through various cellular assays. The following tables summarize the key findings from published studies.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Assay Type | Metric | Value | Reference |
| KBM7 (Wild-Type) | Cell Growth | EC50 | 3 µM | [2] |
| KBM7 (UBE2Mmut) | Cell Growth | EC50 | 8 µM | [2] |
| HCT116 (Wild-Type) | Viability | EC50 | 6.5 µM | [5] |
| HCT116 (UBE2Mmut) | Viability | EC50 | 12.2 µM | [5] |
Table 2: RBM39 Protein Degradation
| Cell Line | This compound Concentration | Treatment Duration | RBM39 Level Reduction | Reference |
| KBM7 (Wild-Type) | 10 µM | 12 hours | Decreased | [2] |
| KBM7 (Wild-Type) | 10 µM | 16 hours | Decreased | [2] |
Downstream Cellular Consequences: Apoptosis Induction
A significant consequence of RBM39 degradation by this compound is the induction of apoptosis, or programmed cell death, in cancer cells.[1] This effect underscores the therapeutic potential of targeting RBM39.
Logical Flow of Apoptosis Induction
Caption: Logical flow from this compound treatment to apoptosis induction.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Quantitative Proteomics via Isobaric Tagging
This method is used to identify and quantify changes in the proteome following this compound treatment.
Experimental Workflow Diagram
Caption: Workflow for quantitative proteomics analysis.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at the specified concentration and duration. A vehicle control (e.g., DMSO) is run in parallel.
-
Protein Extraction: Harvest cells, wash with PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling: Label the peptide samples from different conditions with distinct isobaric tags (e.g., TMT or iTRAQ reagents).
-
Sample Pooling and Fractionation: Combine the labeled samples and fractionate the peptides using techniques like high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the fractionated peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using appropriate software to identify peptides and quantify the relative abundance of proteins across the different conditions.
CRISPR/Cas9-based Genetic Screens
CRISPR/Cas9 screens are employed to identify genes essential for the activity of this compound.
Protocol:
-
sgRNA Library Design: Design a single-guide RNA (sgRNA) library targeting genes of interest, such as all known Cullin-RING ligases and their regulators.
-
Lentiviral Production: Produce lentiviral particles carrying the sgRNA library.
-
Cell Transduction: Transduce Cas9-expressing cells with the lentiviral library at a low multiplicity of infection.
-
Drug Selection: Treat the transduced cell population with this compound.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from both the treated and untreated cell populations. Amplify the sgRNA cassettes by PCR and perform high-throughput sequencing.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are either enriched or depleted in the this compound-treated population, thereby revealing genes that, when knocked out, confer resistance or sensitivity to the compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired time points.
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity, indicative of late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) to determine the effect of this compound on cell death.
References
An In-depth Technical Guide to the dCeMM1 Molecular Glue Degrader: Targeting RBM39 through CRL4^DCAF15 E3 Ligase Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular glue degrader dCeMM1, detailing its mechanism of action, target protein, and interaction with the E3 ubiquitin ligase complex. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the core biological processes and experimental workflows.
Executive Summary
This compound is a small molecule molecular glue degrader that induces the degradation of the RNA-binding protein RBM39.[1][2] It functions by redirecting the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4) with its substrate receptor DCAF15 (CRL4^DCAF15) to RBM39, leading to its ubiquitination and subsequent proteasomal degradation.[3][4] This targeted protein degradation strategy has shown anti-proliferative effects in cancer cell lines, highlighting its therapeutic potential. The discovery of this compound was a result of a rational screening approach in hypo-neddylated cells, which are deficient in CRL activity, to identify compounds dependent on functional E3 ligase complexes.[4]
Mechanism of Action: this compound-Mediated RBM39 Degradation
This compound acts as a "molecular glue" by inducing proximity between the E3 ligase substrate receptor DCAF15 and the target protein RBM39.[3] Unlike traditional inhibitors that block the active site of a protein, this compound creates a novel protein-protein interaction surface. This ternary complex formation between DCAF15, this compound, and RBM39 is the critical step for subsequent ubiquitination of RBM39 by the CRL4^DCAF15 E3 ligase machinery. The poly-ubiquitinated RBM39 is then recognized and degraded by the 26S proteasome.
Signaling Pathway Diagram
Caption: this compound-mediated degradation pathway of RBM39.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related molecules. It is important to note that direct binding affinity data for this compound is limited in the public domain. Therefore, data for the structurally and functionally similar aryl sulfonamide E7820 is included as a reference for the biophysical interactions.
Table 1: Cellular Activity of this compound
| Cell Line | Genotype | Parameter | Value (µM) | Reference |
| KBM7 | Wild-Type | EC50 | 3 | [1][4] |
| KBM7 | UBE2M mutant | EC50 | 8 | [1][4] |
| SH-SY5Y | Wild-Type | DC50 (RBM39 degradation) | 0.8 |
Table 2: Biophysical Characterization of the Ternary Complex (using E7820 as a this compound analog)
| Interacting Molecules | Parameter | Value (µM) | Method | Reference |
| DDB1-DCAF15 + RBM39_RRM2 (in the presence of 50 µM E7820) | KDapp | 2.0 | TR-FRET | [1] |
| DDB1-DCAF15-DDA1 + RBM39_RRM2 (in the presence of 50 µM E7820) | KDapp | 0.62 | TR-FRET | [1] |
| DCAF15 + RBM39 | KDapp | ~31-34 | Native Mass Spectrometry | [5] |
| DCAF15 + RBM39 (in the presence of 500 nM E7820) | KDapp | ~0.3-1.3 | Native Mass Spectrometry | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published literature and provide a framework for the investigation of this compound and similar molecular glue degraders.
RBM39 Degradation Assay using HTRF (Homogeneous Time-Resolved Fluorescence)
This assay quantifies the intracellular degradation of RBM39 upon treatment with this compound.
Materials:
-
SH-SY5Y cells
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
HTRF Human Total RBM39 Detection Kit (e.g., Revvity #64RBM39TPEG)
-
384-well white opaque microplates
-
Plate reader capable of HTRF measurements
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in appropriate medium.
-
Seed cells into a 384-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Remove the cell culture medium and wash the cells with PBS.
-
Add the HTRF lysis buffer to each well and incubate according to the manufacturer's protocol to lyse the cells.
-
-
HTRF Reaction:
-
Transfer the cell lysate to a new 384-well white opaque microplate.
-
Add the HTRF detection reagents (anti-RBM39 antibodies labeled with donor and acceptor fluorophores) to each well.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio (acceptor signal / donor signal) for each well.
-
Normalize the data to the DMSO control and plot the results as a dose-response curve to determine the DC50 value.
-
In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination of RBM39 in the presence of this compound.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2M)
-
Recombinant human CRL4^DCAF15 complex (or individual components: CUL4A, RBX1, DDB1, DCAF15)
-
Recombinant human RBM39
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Anti-RBM39 and anti-ubiquitin antibodies
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, CRL4^DCAF15 complex, RBM39, and ubiquitin in the ubiquitination reaction buffer.
-
Add this compound or DMSO to the respective reaction tubes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using anti-RBM39 and anti-ubiquitin antibodies to detect the ubiquitinated forms of RBM39.
-
Ternary Complex Formation Assay using TR-FRET
This assay measures the this compound-induced proximity of DCAF15 and RBM39.
Materials:
-
Recombinant, purified DCAF15 (e.g., His-tagged)
-
Recombinant, purified RBM39 (e.g., GST-tagged)
-
This compound
-
Terbium-conjugated anti-His antibody (donor)
-
Fluorescein-conjugated anti-GST antibody (acceptor)
-
TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume black microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in TR-FRET assay buffer.
-
-
Reaction Setup:
-
In a 384-well plate, add the His-tagged DCAF15, GST-tagged RBM39, terbium-conjugated anti-His antibody, and fluorescein-conjugated anti-GST antibody.
-
Add the this compound dilutions or DMSO to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for the optimized time to allow for complex formation.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, exciting the donor fluorophore and measuring the emission from both the donor and acceptor.
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the this compound concentration to determine the potency of ternary complex formation.
-
Experimental and Logical Workflows
CRISPR/Cas9 Screen for E3 Ligase Identification
Caption: Workflow for a CRISPR/Cas9 screen to identify the E3 ligase complex responsible for this compound's activity.
In Vitro Ubiquitination Workflow
References
- 1. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Potential Therapeutic Applications of dCeMM1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
dCeMM1 is a novel small molecule that has been identified as a molecular glue degrader. It induces the degradation of the RNA-binding protein RBM39 by redirecting the activity of the CRL4DCAF15 E3 ubiquitin ligase complex. This targeted protein degradation approach opens up new therapeutic avenues, particularly in oncology, where RBM39 has been implicated in the survival and proliferation of cancer cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction to this compound
This compound was discovered through a rational chemical profiling approach in hypo-neddylated cell lines, a strategy designed to identify novel molecular glue degraders.[1][2] Unlike traditional enzyme inhibitors, this compound functions by inducing proximity between its target protein, RBM39, and the DCAF15 substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4DCAF15).[1][3] This induced proximity leads to the polyubiquitination of RBM39 and its subsequent degradation by the proteasome.[2][4] The selective degradation of RBM39 has been shown to have anti-proliferative effects in cancer cell lines, highlighting the therapeutic potential of this compound.[5]
Mechanism of Action
This compound acts as a "molecular glue" to facilitate a novel protein-protein interaction. The core mechanism involves the formation of a ternary complex between the CRL4DCAF15 E3 ligase, this compound, and the neosubstrate, RBM39. This process ultimately leads to the targeted degradation of RBM39.
Signaling Pathway of this compound-mediated RBM39 Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
Methodological & Application
preparing dCeMM1 stock solution and working concentration
Application Notes and Protocols for dCeMM1
Introduction
This compound is a small molecule molecular glue degrader that selectively targets the RNA-binding protein RBM39 for proteasomal degradation.[1][2][3] It functions by redirecting the activity of the CRL4-DCAF15 E3 ubiquitin ligase complex, inducing proximity between the ligase and RBM39.[1][3][4] This leads to the ubiquitination and subsequent degradation of RBM39, making this compound a valuable tool for studying the biological functions of RBM39 and a potential therapeutic agent.[4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common cell-based assays.
Properties and Storage of this compound
A summary of the key properties of this compound is provided below.
| Property | Value |
| Target | RBM39 (RNA Binding Motif Protein 39) |
| Mechanism of Action | Molecular Glue Degrader via CRL4-DCAF15 E3 Ligase |
| Molecular Formula | C₁₄H₁₃BrN₂O₃S |
| Molecular Weight | 369.23 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (up to 100 mg/mL)[1], Insoluble in water[3] |
Storage Conditions:
-
Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solution (in DMSO): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]
Preparation of this compound Stock Solution
Critical Note: Dimethyl sulfoxide (DMSO) is hygroscopic. The presence of moisture can significantly impact the solubility and stability of this compound.[3] Always use fresh, anhydrous, high-purity DMSO for preparing stock solutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Protocol:
-
Equilibrate: Allow the this compound powder vial and anhydrous DMSO to warm to room temperature before opening to prevent moisture condensation.
-
Calculation: Determine the mass of this compound powder required to achieve the desired stock concentration. The following table provides calculations for common stock concentrations.
| Desired Stock Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL |
| 1 mM | 0.369 mg | 1.846 mg |
| 10 mM | 3.692 mg | 18.46 mg |
| 50 mM | 18.46 mg | 92.3 mg |
| 100 mM | 36.92 mg | 184.6 mg |
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For example, to prepare a 10 mM stock solution, add 270.8 µL of DMSO to 1 mg of this compound.
-
Solubilize: Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming in a water bath (≤37°C) may aid dissolution if necessary.
-
Aliquot & Store: Dispense the stock solution into single-use aliquots in sterile cryovials to minimize freeze-thaw cycles. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Working Concentrations and Applications
The optimal working concentration of this compound depends on the cell line, assay type, and experimental duration. The following table summarizes concentrations reported in the literature for various applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
| Application | Cell Line(s) | Working Concentration Range | Incubation Time | Reference(s) |
| Cell Viability / Growth Inhibition | KBM7, HCT116 | 0 - 100 µM (EC₅₀: 3-8 µM) | 3 days | [1][4] |
| RBM39 Degradation (Western Blot) | KBM7, SH-SY5Y | 10 µM - 25 µM | 12 - 24 hours | [1][4][6] |
| Expression Proteomics | KBM7 | 25 µM | 12 hours | [4] |
| CRISPR Resistance Screen | KBM7 | 9 µM (initial) | 14 days | [4] |
| HTRF Degradation Assay | SH-SY5Y | 1 nM - 10 µM | 24 hours | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol describes how to assess the effect of this compound on cell proliferation and viability using a luminescence-based assay like CellTiter-Glo®.
Methodology:
-
Cell Seeding: Seed cells (e.g., KBM7) in a 96-well, opaque-walled plate at a density of 5,000 cells per well (50,000 cells/mL in 100 µL).[4]
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from your DMSO stock. The final DMSO concentration in the assay should not exceed 0.1% and should be consistent across all wells, including a DMSO-only vehicle control.
-
Treatment: Add the this compound dilutions to the appropriate wells in triplicate.
-
Incubation: Incubate the plate for 3 days (72 hours) under standard cell culture conditions.[4]
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings of treated wells to the DMSO vehicle control wells. Plot the normalized values against the log of the this compound concentration to determine the EC₅₀ value.
Protocol 2: Western Blot for RBM39 Degradation
This protocol details the detection of RBM39 protein levels in cells following treatment with this compound.
Methodology:
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound (e.g., 10 µM) and a DMSO vehicle control for the specified time (e.g., 12 or 16 hours).[1]
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cell pellets in a suitable lysis buffer (e.g., 50mM Tris pH 7.9, 8M Urea, 1% CHAPS) and incubate with shaking at 4°C for at least 30 minutes.[4]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize lysate concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.[4]
-
Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RBM39 overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH, or Vinculin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Mechanism of Action of this compound
This compound functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate.[4] Specifically, this compound binds to the DCAF15 substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4-DCAF15) and to the target protein RBM39.[4][5] This drug-induced ternary complex formation brings RBM39 into close proximity to the E3 ligase machinery, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.[5][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for dCeMM1-Mediated RBM39 Degradation
Topic: dCeMM1 Treatment Duration for Optimal RBM39 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a novel small molecule that functions as a "molecular glue," inducing the targeted degradation of the RNA-binding motif protein 39 (RBM39).[1][2] This activity is achieved by redirecting the CRL4-DCAF15 E3 ubiquitin ligase complex to RBM39, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] The degradation of RBM39, a key splicing factor, has significant anti-cancer effects, making this compound a valuable tool for cancer research and therapeutic development.[4][5] These application notes provide a comprehensive overview of the quantitative data available for this compound-mediated RBM39 degradation and detailed protocols to assist researchers in determining the optimal treatment conditions for their specific cellular models.
Quantitative Data Summary
The efficacy of this compound in degrading RBM39 is dependent on the cell line, concentration, and duration of treatment. The following tables summarize the available quantitative data from preclinical studies.
Table 1: Dose-Response of this compound in Various Cell Lines
| Cell Line | Parameter | Value (µM) | Treatment Duration | Reference |
| KBM7 (Wild-Type) | EC50 | 3 | 3 days | [1] |
| KBM7 (UBE2M mutant) | EC50 | 8 | 3 days | [1] |
| SH-SY5Y (Neuroblastoma) | DC50 | 0.8 | 24 hours | [4] |
EC50: Half-maximal effective concentration for cell growth inhibition. DC50: Half-maximal degradation concentration.
Table 2: RBM39 Degradation at Specific this compound Concentrations and Time Points
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | RBM39 Degradation Level | Reference |
| KBM7 (Wild-Type) | 10 | 12 | Decreased expression | [1] |
| KBM7 (Wild-Type) | 10 | 16 | Decreased expression | [1] |
| KBM7 (Wild-Type) | 25 | 12 | Exclusive destabilization of RBM39 | [3] |
| SH-SY5Y (Neuroblastoma) | 10 | 24 | ~90% degradation (~10% RBM39 remaining) | [4] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action this compound acts as a molecular glue to induce the proximity of RBM39 and the DCAF15 substrate receptor of the CRL4 E3 ubiquitin ligase complex. This ternary complex formation facilitates the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome.
References
Application Notes and Protocols for Cell Viability Assessment Following dCeMM1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
dCeMM1 is a novel small molecule that has been identified as a molecular glue degrader.[1][2][3] It functions by inducing the proximity of the E3 ubiquitin ligase substrate receptor DCAF15 and the splicing factor RBM39, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[1][2] This targeted protein degradation has shown potent anti-proliferative effects in various cancer cell lines, making this compound a compound of significant interest in cancer research and drug development.[1][4] These application notes provide a detailed protocol for assessing cell viability in response to this compound treatment, a critical step in evaluating its therapeutic potential.
Mechanism of Action of this compound
This compound acts as a molecular glue, facilitating the formation of a ternary complex between the DCAF15 subunit of the CRL4 E3 ubiquitin ligase and the target protein, RBM39.[1][2] This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome. The degradation of RBM39, a key splicing factor, disrupts normal cellular processes and can lead to cell death in susceptible cancer cells.[1]
Figure 1: Signaling pathway of this compound-mediated RBM39 degradation.
Data Presentation
The following table summarizes the half-maximal effective concentration (EC50) values of this compound in various cell lines after a 3-day treatment period. This data is crucial for designing experiments with appropriate concentration ranges of the compound.
| Cell Line | Genotype | EC50 (µM) | Reference |
| KBM7 | Wild-Type (WT) | 3 | [1] |
| KBM7 | UBE2M mutant | 8 | [1] |
| HCT116 | Wild-Type (WT) | 6.5 | [5] |
| HCT116 | UBE2M LOF | 12.2 | [5] |
Experimental Protocols
This section provides a detailed protocol for a common cell viability assay, the CellTiter-Glo® Luminescent Cell Viability Assay, which is suitable for assessing the effects of this compound. This assay measures ATP levels, an indicator of metabolically active cells.[1]
Cell Viability Assay using CellTiter-Glo®
This protocol is adapted for a 96-well plate format, which is ideal for dose-response studies.
Materials:
-
This compound (MedChemExpress, HY-136168 or equivalent)
-
Cell line of interest (e.g., KBM7, HCT116)
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, G7570)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
For suspension cells (e.g., KBM7): Seed cells at a density of 50,000 cells/mL in a 96-well plate.[1]
-
For adherent cells (e.g., HCT116): Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment and analysis. This typically ranges from 2,000 to 10,000 cells per well. Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.[2]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Carefully remove the medium from the wells (for adherent cells) and add the medium containing the different concentrations of this compound. For suspension cells, add the concentrated this compound solution directly to the wells.
-
Incubate the plates for 3 days at 37°C in a humidified incubator with 5% CO2.[1]
-
-
CellTiter-Glo® Assay:
-
On the day of analysis, equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium and reagent but no cells) from all experimental readings.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability data against the log of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Figure 2: Experimental workflow for the cell viability assay.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the effects of this compound on cell viability. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the accurate assessment of this compound's therapeutic potential and its mechanism of action. The use of standardized assays and clear data presentation is paramount for comparing results across different studies and advancing the field of targeted protein degradation.
References
- 1. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. phys.org [phys.org]
- 4. Drug discovery: First rational strategy to find molecular glue degraders | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Proteomics Strategies to Identify Off-Targets of the Molecular Glue Degrader dCeMM1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality. Molecular glue degraders, a class of small molecules, induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent proteasomal degradation.[1][2] dCeMM1 is a recently identified molecular glue degrader that destabilizes the splicing factor RBM39 by redirecting the activity of the CRL4-DCAF15 ligase complex.[3][4] While potent against its intended target, a comprehensive understanding of this compound's off-target profile is crucial for predicting potential side effects and elucidating secondary mechanisms of action.[5]
This application note details two robust quantitative proteomics workflows for the unbiased identification of this compound off-targets in a cellular context: Thermal Proteome Profiling (TPP) and Chemical Proteomics affinity pull-downs.[5][6][7] These methods provide complementary insights into direct and indirect cellular targets of small molecules.
Overall Experimental Workflow
The comprehensive strategy for identifying this compound off-targets involves parallel execution of Thermal Proteome Profiling and Chemical Proteomics, followed by data analysis and validation. This dual approach provides a more complete picture of cellular engagement, distinguishing direct binding events from downstream pathway effects.
Method 1: Thermal Proteome Profiling (TPP)
Principle: TPP is a powerful method for monitoring drug-protein interactions in living cells.[8][9] It is based on the principle that the binding of a ligand, such as this compound, alters the thermal stability of its target proteins.[10] By heating cell lysates or intact cells across a temperature gradient and quantifying the remaining soluble proteins using mass spectrometry, one can identify proteins that are stabilized (direct targets) or destabilized (indirect or downstream targets) by the compound.[6][11]
Detailed Experimental Protocol: TPP
-
Cell Culture and Treatment:
-
Culture human KBM7 cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat cells with 10 µM this compound or a vehicle control (e.g., DMSO) for 2 hours at 37°C. Ensure enough cells for at least 1-2 mg of protein per condition.
-
-
Heat Treatment and Lysis:
-
Aliquot the cell suspensions into PCR tubes for each temperature point (e.g., 10 temperatures from 40°C to 67°C).
-
Heat the samples in a thermal cycler for 3 minutes at the designated temperatures, followed by 3 minutes at 25°C.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) to release cellular contents.
-
-
Isolation of Soluble Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Digestion and TMT Labeling:
-
Quantify protein concentration using a BCA assay.
-
Take an equal amount of protein from each temperature point. Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.[12]
-
Label the resulting peptides with tandem mass tag (TMT) 10-plex reagents according to the manufacturer's protocol, allowing for multiplexed quantitative analysis.[8]
-
Combine the labeled peptide samples into a single tube.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw MS data using software like MaxQuant or Proteome Discoverer to identify and quantify proteins.[16]
-
Normalize the protein abundance data and plot the relative soluble protein amount against temperature for each protein to generate melting curves.
-
Identify proteins with a significant shift in their melting temperature (Tm) between the this compound-treated and vehicle-treated samples.
-
Data Presentation: TPP Results
Quantitative data from a TPP experiment should be summarized to highlight significant thermal shifts.
| Protein (Gene Name) | Vehicle Tm (°C) | This compound Tm (°C) | ΔTm (°C) | p-value | Annotation |
| RBM39 | 52.1 | 55.8 | +3.7 | < 0.001 | On-Target |
| CDK12 | 48.5 | 51.2 | +2.7 | < 0.005 | Potential Off-Target |
| TOP2A | 54.3 | 51.1 | -3.2 | < 0.005 | Destabilized Protein |
| PARP1 | 58.9 | 59.1 | +0.2 | > 0.05 | No Significant Shift |
| HSP90AA1 | 61.2 | 61.0 | -0.2 | > 0.05 | No Significant Shift |
Method 2: Chemical Proteomics
Principle: This method, also known as compound-centric chemical proteomics (CCCP), uses an immobilized version of the small molecule to "fish" for interacting proteins from a cell lysate.[5][7] A this compound-based probe is synthesized and conjugated to beads. When incubated with cell lysate, proteins that bind to this compound are captured and subsequently identified by mass spectrometry.[17][18] This approach is excellent for identifying direct binding partners.
Detailed Experimental Protocol: Chemical Proteomics
-
Probe Synthesis and Immobilization:
-
Synthesize a this compound analog with a linker arm and a reactive group (e.g., an alkyne or amine).
-
Covalently attach the this compound probe to affinity beads (e.g., NHS-activated sepharose or azide-activated beads for click chemistry).
-
-
Cell Lysis:
-
Harvest untreated KBM7 cells and wash with cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40 and protease/phosphatase inhibitors) on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Pulldown:
-
Incubate the clarified lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Include a control pulldown with unconjugated beads to identify non-specific binders.
-
For competition experiments, pre-incubate a parallel lysate sample with a high concentration of free this compound before adding the beads.
-
-
Washing and Elution:
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heating at 95°C for 10 minutes.
-
-
Protein Preparation and LC-MS/MS:
-
Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, or perform an in-solution digest directly.
-
Analyze the resulting peptides by LC-MS/MS using a label-free quantification (LFQ) or data-independent acquisition (DIA) approach.[19]
-
-
Data Analysis:
-
Process MS data to identify and quantify proteins.
-
Compare protein abundance between the this compound-probe pulldown and the control bead pulldown.
-
Proteins significantly enriched in the this compound-probe sample and diminished in the competition sample are considered high-confidence interactors.
-
Data Presentation: Chemical Proteomics Results
Data from chemical proteomics should clearly show enrichment of specific proteins.
| Protein (Gene Name) | Abundance (this compound Probe) | Abundance (Control Beads) | Fold Enrichment | Competition Result | Annotation |
| RBM39 | 1.5e8 | 2.1e5 | 714 | Reduced >95% | On-Target |
| DCAF15 | 9.8e7 | 3.5e5 | 280 | Reduced >90% | On-Target Complex |
| DDB1 | 8.5e7 | 4.0e5 | 212 | Reduced >90% | On-Target Complex |
| CDK12 | 5.2e7 | 1.1e6 | 47 | Reduced >80% | Potential Off-Target |
| ACTB | 2.0e9 | 1.8e9 | 1.1 | No Change | Non-specific binder |
Signaling Pathway Analysis
The identification of an off-target like CDK12 (Cyclin-Dependent Kinase 12) warrants further investigation into its associated signaling pathways. CDK12 is a key regulator of transcriptional elongation. Its inhibition or degradation could have downstream consequences on the expression of DNA damage response (DDR) genes, among others.
Conclusion
The systematic application of Thermal Proteome Profiling and Chemical Proteomics provides a powerful, multi-pronged approach to comprehensively profile the on- and off-targets of molecular glue degraders like this compound. TPP offers insights into target engagement and downstream pathway perturbations within intact cells, while chemical proteomics robustly identifies direct binding partners. Together, these methods are indispensable for modern drug development, enabling a deeper understanding of a compound's mechanism of action and ensuring greater therapeutic safety and efficacy.
References
- 1. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug discovery: First rational strategy to find molecular glue degraders | EurekAlert! [eurekalert.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 10. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 13. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. agilent.com [agilent.com]
- 17. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Applications of LC-MS/MS in Label-Free Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols: CRISPR Screen to Identify dCeMM1 Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
dCeMM1 is a small molecule molecular glue degrader that induces the degradation of the RNA-binding protein RBM39.[1][2] This degradation is achieved by redirecting the CRL4^DCAF15 E3 ubiquitin ligase complex to RBM39, leading to its ubiquitination and subsequent proteasomal degradation.[1][3] Understanding the cellular factors required for this compound activity is crucial for predicting and overcoming potential drug resistance. This document provides detailed protocols for utilizing a focused CRISPR-Cas9 screen to identify genes whose loss confers resistance to this compound, thereby elucidating its mechanism of action and potential resistance pathways.
Data Presentation
The following tables summarize the key quantitative data from a focused CRISPR-Cas9 screen designed to identify this compound resistance genes.
Table 1: this compound Potency in Wild-Type vs. UBE2M Mutant Cells
| Cell Line | Genotype | This compound EC50 (µM) |
| KBM7 | Wild-Type | 3 |
| KBM7 | UBE2M mutant | 8 |
Data from Mayor-Ruiz et al., 2020.
Table 2: Top Gene Hits from a Focused CRISPR Screen for this compound Resistance
| Gene | Description | Putative Role in this compound Activity | sgRNA Enrichment (Qualitative) |
| DCAF15 | DDB1 and CUL4 associated factor 15 | Substrate receptor of the CRL4 E3 ligase complex, directly involved in recruiting RBM39 in the presence of this compound. | High |
| DDB1 | Damage specific DNA binding protein 1 | Core component of the CRL4^DCAF15 E3 ligase, acting as an adaptor protein. | High |
| CUL4B | Cullin 4B | Scaffold protein of the CRL4^DCAF15 E3 ligase complex. | High |
| UBE2M | Ubiquitin conjugating enzyme E2 M | E2 ubiquitin-conjugating enzyme required for the neddylation and activation of Cullin-RING ligases. | High |
Based on findings from Mayor-Ruiz et al., 2020. Quantitative enrichment scores were not publicly available and are therefore represented qualitatively.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
CRISPR Screen Experimental Workflow
Experimental Protocols
Protocol 1: Focused CRISPR-Cas9 Knockout Screen for this compound Resistance
This protocol outlines the steps for performing a pooled CRISPR-Cas9 knockout screen in KBM7 cells to identify genes that, when knocked out, confer resistance to this compound.
Materials:
-
KBM7 cells stably expressing Cas9 (KBM7-Cas9)
-
Custom-designed lentiviral sgRNA library targeting human Cullin-RING ligases (CRLs) and their regulators (Note: The exact composition of the library from the reference study is not publicly available. A representative library would target all known CUL, DDB, DCAF, RBX, and related genes).
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin
-
This compound
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR primers for sgRNA library amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production: a. Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids using a suitable transfection reagent. b. Harvest the virus-containing supernatant 48 and 72 hours post-transfection. c. Concentrate the lentivirus and determine the viral titer.
-
Lentiviral Transduction of KBM7-Cas9 Cells: a. Transduce 12 million KBM7-Cas9 cells with the lentiviral sgRNA library at a multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA. b. Use polybrene (8 µg/mL) to enhance transduction efficiency. c. Centrifuge the plate at 1,000 x g for 1 hour at 30°C and incubate overnight.
-
Puromycin Selection: a. Two days post-transduction, select for transduced cells by adding puromycin at a pre-determined concentration. b. Culture the cells in the presence of puromycin for 3-5 days until non-transduced control cells are eliminated.
-
This compound Treatment: a. Split the population of transduced cells into two groups: a control group treated with DMSO and a treatment group treated with this compound. b. The concentration of this compound should be sufficient to inhibit the growth of wild-type cells (e.g., 3-5x EC50). c. Culture the cells for 14-21 days, passaging as needed and maintaining a sufficient number of cells to preserve library complexity.
-
Genomic DNA Extraction and sgRNA Sequencing: a. Harvest at least 20 million cells from both the DMSO- and this compound-treated populations. b. Extract genomic DNA using a commercial kit. c. Amplify the integrated sgRNA sequences from the genomic DNA using PCR. d. Purify the PCR products and submit for next-generation sequencing.
-
Data Analysis: a. Align the sequencing reads to the sgRNA library reference file to obtain read counts for each sgRNA. b. Use a bioinformatics tool such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated population. c. Gene-level enrichment scores can be calculated to identify the top candidate resistance genes.
Protocol 2: Validation of DCAF15 as a this compound Resistance Gene
This protocol describes the generation of a DCAF15 knockout cell line and subsequent validation of its resistance to this compound.
Materials:
-
KBM7-Cas9 cells
-
sgRNA targeting DCAF15 cloned into a suitable vector
-
Single-cell sorting instrument or limiting dilution supplies
-
This compound
-
Cell viability assay reagent (e.g., CellTiter-Glo)
-
Antibodies for Western blotting: anti-DCAF15, anti-RBM39, and a loading control (e.g., anti-GAPDH)
Procedure:
-
Generation of DCAF15 Knockout KBM7 Cells: a. Transfect or transduce KBM7-Cas9 cells with a vector expressing an sgRNA targeting an early exon of DCAF15. b. Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates. c. Expand the single-cell clones. d. Screen the clones for DCAF15 knockout by Western blot and confirm the mutation by Sanger sequencing of the targeted genomic locus.
-
Cell Viability Assay: a. Seed wild-type KBM7 and DCAF15 knockout KBM7 cells in a 96-well plate. b. Treat the cells with a dose range of this compound for 72 hours. c. Measure cell viability using a luminescent or fluorescent-based assay. d. Plot the dose-response curves and calculate the EC50 values for each cell line. A significant increase in the EC50 for the DCAF15 knockout cells confirms resistance.
-
RBM39 Degradation Assay (Western Blot): a. Treat wild-type KBM7 and DCAF15 knockout KBM7 cells with this compound (e.g., 10 µM) or DMSO for 12-16 hours. b. Lyse the cells and determine the protein concentration. c. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. d. Probe the membrane with primary antibodies against RBM39 and DCAF15, as well as a loading control. e. Incubate with the appropriate secondary antibodies and visualize the protein bands. f. Absence of RBM39 degradation in the DCAF15 knockout cells upon this compound treatment confirms that DCAF15 is essential for this compound's mechanism of action.
References
- 1. CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
dCeMM1 In Vivo Study Design: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
dCeMM1 is a novel molecular glue degrader that selectively targets the RNA-binding protein RBM39 for proteasomal degradation.[1] By redirecting the CRL4-DCAF15 E3 ubiquitin ligase complex to RBM39, this compound induces its ubiquitination and subsequent degradation, leading to anti-proliferative effects in cancer cells.[1][2][3] The development of this compound and similar molecules represents a promising therapeutic strategy for cancers dependent on RBM39. This document provides detailed application notes and protocols for the design and execution of in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
While specific in vivo data for this compound is limited in publicly available literature, the protocols and considerations outlined herein are based on established methodologies for preclinical studies of molecular glue degraders and published data on agents with a similar mechanism of action, such as indisulam.
Mechanism of Action
This compound functions by inducing proximity between the E3 ubiquitin ligase substrate receptor DCAF15 and the neosubstrate RBM39. This ternary complex formation facilitates the transfer of ubiquitin to RBM39, marking it for degradation by the proteasome. The degradation of RBM39, a key splicing factor, leads to widespread splicing alterations and ultimately, cancer cell death.
Figure 1: this compound Mechanism of Action.
In Vivo Study Design and Considerations
A well-designed in vivo study is critical to evaluate the therapeutic potential of this compound. Key aspects to consider include the selection of an appropriate animal model, determination of the optimal dose and schedule, and the inclusion of relevant pharmacodynamic and pharmacokinetic assessments.
Animal Model Selection
-
Xenograft Models: Immunocompromised mice (e.g., NOD-SCID, NSG) are commonly used for establishing xenografts of human cancer cell lines or patient-derived tumors (PDX).[4][5]
-
Cell Line-Derived Xenografts (CDX): Use cancer cell lines with known sensitivity to RBM39 degradation and high DCAF15 expression.
-
Patient-Derived Xenografts (PDX): These models better recapitulate the heterogeneity and microenvironment of human tumors.[4]
-
-
Genetically Engineered Mouse Models (GEMMs): If available, GEMMs that spontaneously develop tumors driven by pathways dependent on RBM39 can provide valuable insights into efficacy in an immunocompetent setting.
Formulation and Dosing
-
Formulation: this compound is a small molecule that will require a suitable vehicle for in vivo administration. A common approach for similar compounds is to use a solution or suspension in a vehicle such as 20% SBE-β-CD in saline. The formulation should be optimized for solubility and stability.
-
Dose and Schedule: A dose-finding study is essential to determine the maximum tolerated dose (MTD) and an optimal biological dose. Dosing can be administered via various routes, with intraperitoneal (i.p.) or oral (p.o.) gavage being common for preclinical studies. Dosing schedules can range from daily to intermittent (e.g., once or twice weekly).
Pharmacokinetic (PK) Analysis
The objective of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Study Design: A cohort of animals (typically mice or rats) is administered a single dose of this compound. Blood samples are collected at multiple time points post-administration.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Key Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation.
-
Table 1: Representative Pharmacokinetic Parameters for a Novel Small Molecule Degrader
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.25 | 2 |
| AUC (ng*h/mL) | 3200 | 5500 |
| t1/2 (h) | 4.5 | 5.2 |
| Bioavailability (%) | N/A | 65 |
Note: This table provides example data and is not specific to this compound.
Pharmacodynamic (PD) Biomarker Analysis
PD studies are crucial to confirm target engagement and degradation of RBM39 in vivo.
-
Tissue Collection: Tumor and surrogate tissues (e.g., spleen, peripheral blood mononuclear cells) should be collected at various time points after this compound administration.
-
Primary PD Marker (RBM39 Degradation):
-
Western Blot: A standard method to quantify the reduction in RBM39 protein levels in tumor lysates.[2][6]
-
Immunohistochemistry (IHC): To assess the spatial distribution of RBM39 degradation within the tumor tissue.
-
Flow Cytometry: Can be used to measure RBM39 levels in single-cell suspensions from blood or disaggregated tissues.
-
-
Downstream PD Markers:
-
RNA-Seq: To identify global changes in RNA splicing patterns resulting from RBM39 degradation.
-
qRT-PCR: To validate specific splicing alterations of key target genes.
-
Figure 2: General Workflow for a this compound In Vivo Study.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Cell Implantation:
-
Harvest cancer cells (e.g., a cell line with high DCAF15 expression) during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each immunodeficient mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Prepare this compound in a suitable vehicle and administer it according to the predetermined dose and schedule (e.g., daily i.p. injection).
-
-
Efficacy Readouts:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors.
-
A portion of the tumor can be snap-frozen for Western blot analysis, and another portion fixed in formalin for IHC.
-
Analyze tumor growth inhibition and survival data.
-
Protocol 2: Western Blot Analysis of RBM39 Degradation in Tumor Tissue
-
Tissue Lysis:
-
Homogenize a weighed portion of the frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RBM39 overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Densitometry Analysis:
-
Quantify the band intensities for RBM39 and the loading control.
-
Normalize the RBM39 signal to the loading control to determine the relative level of RBM39 degradation.
-
Table 2: Key Reagents and Recommended Dilutions for Western Blotting
| Reagent | Supplier | Catalog # | Recommended Dilution |
| Primary Antibody: Anti-RBM39 | (Example) Abcam | abXXXXX | 1:1000 |
| Primary Antibody: Anti-GAPDH | (Example) Cell Signaling | #5174 | 1:2000 |
| Secondary Antibody: Anti-rabbit IgG, HRP-linked | (Example) Cell Signaling | #7074 | 1:2000 |
| RIPA Buffer | (Example) Thermo Fisher | 89900 | N/A |
| BCA Protein Assay Kit | (Example) Thermo Fisher | 23225 | N/A |
Toxicology and Tolerability Assessment
Early assessment of toxicity is crucial for the development of this compound.
-
In-life Observations: Monitor animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess for any organ toxicity (e.g., liver, kidney).
-
Histopathology: Collect major organs (liver, kidney, spleen, lung, heart, etc.) for histopathological examination by a qualified pathologist to identify any treatment-related microscopic changes.
Conclusion
The successful preclinical development of this compound relies on a robust and well-designed in vivo study plan. The application notes and protocols provided here offer a comprehensive framework for evaluating the efficacy, pharmacokinetics, pharmacodynamics, and safety of this compound. By carefully considering the experimental design and employing rigorous analytical methods, researchers can generate the critical data needed to advance this promising therapeutic agent toward clinical investigation.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
dCeMM1 Cytotoxicity Assay in Cancer Cell Lines: Application Notes and Protocols
For Research Use Only.
Introduction
dCeMM1 is a novel small molecule that has been identified as a molecular glue degrader. It functions by inducing the proximity of the RNA-binding protein RBM39 to the E3 ubiquitin ligase complex CRL4-DCAF15, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[1] This targeted protein degradation has shown cytotoxic effects in cancer cells, making this compound a compound of interest for cancer research and drug development. These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in cancer cell lines using the Sulforhodamine B (SRB) assay, along with data presentation guidelines and visualizations of the experimental workflow and the compound's mechanism of action.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated in various cancer cell lines. The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that gives half-maximal response, are summarized in the table below. The CellTiter-Glo® Luminescent Cell Viability Assay was utilized to determine the EC50 values after a 3-day treatment with this compound.[2]
| Cell Line | Genotype | EC50 (µM) | Reference |
| KBM7 | Wild-Type | 3 | [2][3] |
| KBM7 | UBE2M mutant | 8 | [2][3] |
| HCT116 | Wild-Type | 6.5 | [4] |
| HCT116 | UBE2M LOF | 12.2 | [4] |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5] It is a reliable and sensitive method for cytotoxicity screening of chemical compounds.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
1% (v/v) Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Fixation:
-
After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration of 10% TCA) to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Staining:
-
Carefully wash the plate five times with slow-running tap water or deionized water to remove TCA and excess medium.
-
Allow the plate to air dry completely at room temperature.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely at room temperature.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance (optical density, OD) at a wavelength of 510 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells containing only medium) from all readings.
-
Calculate the percentage of cell viability for each treatment condition using the following formula: % Viability = (OD of treated cells / OD of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the EC50/IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: SRB Cytotoxicity Assay Workflow
References
- 1. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing dCeMM1 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of dCeMM1 for specific cell lines. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as a "molecular glue" degrader.[1] It works by inducing proximity between the E3 ubiquitin ligase substrate receptor DCAF15, a component of the CRL4-DCAF15 ligase complex, and the target protein, RNA-binding protein 39 (RBM39).[2][3][4] This induced proximity leads to the ubiquitination of RBM39, marking it for degradation by the proteasome.[5][6] This targeted degradation of RBM39 is responsible for the anti-proliferative effects of this compound in sensitive cancer cell lines.[2]
Q2: What is the typical concentration range for this compound in cell culture?
A2: The effective concentration of this compound can vary significantly depending on the cell line. Generally, concentrations ranging from low micromolar to nanomolar have been reported to be effective. For example, the EC50 for cell viability in KBM7 cells is approximately 3 µM, while in HCT116 cells it is around 6.5 µM.[2] It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration.
Q3: How long does it take for this compound to degrade RBM39?
A3: Degradation of RBM39 can be observed within a few hours of this compound treatment.[2] Time-course experiments in KBM7 cells have shown that near-complete degradation of the target protein is evident after just two hours.[2] However, the optimal treatment time can vary between cell lines and experimental conditions. A time-course experiment is recommended to determine the ideal duration for maximal degradation in your specific cell model.
Q4: Is the "hook effect" a concern with this compound?
A4: The "hook effect," where the efficacy of a bifunctional degrader decreases at higher concentrations, is a known phenomenon for PROTACs.[1] While this compound is a molecular glue and not a classic bifunctional degrader, it is still advisable to perform a full dose-response curve to identify the optimal concentration window. Excessively high concentrations may lead to off-target effects or cytotoxicity that is independent of RBM39 degradation.
Q5: How can I confirm that this compound is working in my cells?
A5: The most direct way to confirm the activity of this compound is to measure the levels of its target protein, RBM39. This is typically done by Western blotting.[7] A successful experiment will show a dose-dependent decrease in RBM39 protein levels in this compound-treated cells compared to a vehicle control (e.g., DMSO). Additionally, you can assess the functional consequences of RBM39 degradation by performing a cell viability or proliferation assay.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or minimal RBM39 degradation observed. | 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. 2. Insufficient treatment time: The incubation period may not be long enough for degradation to occur. 3. Cell line is resistant to this compound: The cell line may lack essential components of the CRL4-DCAF15 pathway or have other resistance mechanisms. 4. Inactive this compound compound: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 50 µM). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration. 3. Check for the expression of DCAF15 and other key components of the CRL4 ligase complex in your cell line via Western blot or qPCR. Consider using a sensitive cell line (e.g., KBM7) as a positive control. 4. Ensure this compound is stored correctly (typically at -20°C or -80°C) and prepare fresh solutions for each experiment. |
| High levels of cytotoxicity observed at all tested concentrations. | 1. Off-target effects: At high concentrations, this compound may have effects unrelated to RBM39 degradation. 2. Cell line is highly sensitive: The chosen concentration range may be too high for the specific cell line. | 1. Lower the concentration range in your dose-response experiment. 2. Correlate RBM39 degradation with cell viability at each concentration to identify a therapeutic window where the target is degraded with minimal cytotoxicity. 3. Use a negative control compound if available that is structurally similar to this compound but does not induce RBM39 degradation. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect results. 2. Inconsistent this compound preparation: Errors in serial dilutions or compound handling. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. 2. Prepare a fresh stock solution of this compound and perform serial dilutions carefully for each experiment. |
Data Presentation
Table 1: Reported EC50 Values of this compound for Cell Viability in Different Cell Lines
| Cell Line | EC50 (µM) | Treatment Duration | Reference |
| KBM7 (WT) | 3 | 3 days | [2] |
| KBM7 (UBE2M mutant) | 8 | 3 days | [2] |
| HCT116 (WT) | 6.5 | 3 days | [8] |
| HCT116 (UBE2M mutant) | 12.2 | 3 days | [8] |
Table 2: RBM39 Degradation in Response to this compound Treatment
| Cell Line | This compound Concentration (µM) | Treatment Duration | RBM39 Degradation | Reference |
| KBM7 (WT) | 10 | 12, 16 hours | Decreased RBM39 levels | [9] |
| SH-SY5Y | 10 | 24 hours | ~90% degradation | [10] |
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound in a specific cell line using a commercially available cell viability reagent such as CellTiter-Glo®.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common concentration range to test is 0.01 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC50 value.
-
Protocol 2: Time-Course of RBM39 Degradation by Western Blot
This protocol describes how to assess the kinetics of RBM39 degradation following this compound treatment.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well tissue culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-RBM39 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a fixed, effective concentration of this compound (determined from the dose-response experiment) for different durations (e.g., 0, 2, 4, 8, 12, 24 hours). Include a vehicle control for the longest time point.
-
-
Cell Lysis and Protein Quantification:
-
At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Load equal amounts of protein per lane and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RBM39 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for RBM39 and the loading control.
-
Normalize the RBM39 signal to the loading control at each time point.
-
Plot the normalized RBM39 levels against time to visualize the degradation kinetics.
-
Visualizations
Caption: Mechanism of action of this compound as a molecular glue degrader.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. resources.revvity.com [resources.revvity.com]
Technical Support Center: dCeMM1-Mediated RBM39 Degradation
Welcome to the technical support center for troubleshooting experiments involving the molecular glue degrader dCeMM1 and its target, RBM39. This guide provides answers to frequently asked questions, detailed troubleshooting steps, and standardized protocols to help you achieve complete and reproducible RBM39 degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue degrader that selectively targets the RNA-binding protein RBM39 for degradation.[1][2][3] It functions by inducing proximity between RBM39 and DCAF15, which is a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[2] This induced ternary complex formation (RBM39-dCeMM1-DCAF15) leads to the polyubiquitination of RBM39, marking it for destruction by the 26S proteasome.[4][5][6] The degradation of RBM39, a key splicing factor, results in widespread splicing alterations and can induce cell cycle arrest and apoptosis in sensitive cancer cell lines.[4][7]
Mechanism of this compound-Mediated RBM39 Degradation
Caption: Mechanism of this compound action.
Q2: Why am I observing incomplete RBM39 degradation?
A2: Incomplete degradation is a common issue in targeted protein degradation experiments. Several factors related to the compound, the cells, or the experimental procedure could be the cause. These are addressed in detail in the troubleshooting section below.
Q3: Are the effects of this compound cell-line specific?
A3: Yes, the efficacy of this compound is highly dependent on the cellular context. A critical dependency is the expression level of the DCAF15 substrate receptor.[4] Cell lines with low or absent DCAF15 expression will be resistant to this compound-mediated RBM39 degradation.[2] Furthermore, the cell's reliance on RBM39 for survival and proliferation also dictates the ultimate phenotypic outcome.[4]
Q4: How long does it take to see RBM39 degradation?
A4: Significant degradation of RBM39 can be observed in as little as 2 hours, with maximal degradation often occurring within 6 to 24 hours of treatment.[3] The optimal time point can vary between cell lines and experimental conditions. A time-course experiment is always recommended to determine the optimal treatment duration for your specific system.
Troubleshooting Guide: Incomplete RBM39 Degradation
If you are not observing the expected level of RBM39 degradation, consult the following table and workflow to diagnose the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete degradation.
Troubleshooting Summary Table
| Problem Area | Potential Cause | Recommended Action & Rationale |
| Compound Integrity | Degraded this compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. This compound stock solutions are typically stable for 6 months at -80°C or 1 month at -20°C.[1] | Action: Use a fresh aliquot of this compound or purchase a new batch. Prepare fresh dilutions in DMSO for each experiment. Rationale: Ensures the compound is active and at the correct concentration. |
| Incorrect Concentration: Errors in calculation or dilution may lead to a suboptimal final concentration. | Action: Re-calculate all dilutions. Perform a dose-response experiment (e.g., 0.1 µM to 25 µM) to find the optimal concentration for your cell line.[2] Rationale: Identifies the concentration that yields maximal degradation (DCmax). | |
| Cellular Factors | Low DCAF15 Expression: The cell line may not express sufficient levels of the DCAF15 E3 ligase substrate receptor, which is essential for this compound's mechanism.[2][4] | Action: Confirm DCAF15 expression via Western blot or qPCR. If low, choose an alternative cell line known to have high DCAF15 expression (e.g., KBM7, HCT116).[2][7] Rationale: this compound requires DCAF15 to recruit RBM39 for degradation. |
| Impaired Proteasome Function: The ubiquitin-proteasome system (UPS) may be compromised in your cells, preventing the degradation of ubiquitinated RBM39. | Action: Include a positive control (e.g., a known proteasome inhibitor like Epoxomicin or MG132). Pre-treatment with a proteasome inhibitor should "rescue" RBM39 from degradation by this compound.[3] Rationale: Confirms that the cellular machinery for degradation is functional. | |
| Cell Line Resistance: Mutations in components of the CRL4-DCAF15 ligase complex can confer resistance to this compound.[2] | Action: If possible, sequence key genes like DCAF15 and UBE2M. Test this compound in a different, validated cell line to confirm compound activity. Rationale: Determines if resistance is due to acquired mutations in the degradation pathway. | |
| Experimental Protocol | Suboptimal Incubation Time: The treatment duration may be too short for degradation to occur or too long, leading to secondary effects or compound degradation. | Action: Perform a time-course experiment (e.g., 2, 6, 12, 16, 24 hours) at a fixed, optimal concentration of this compound.[1][3] Rationale: Identifies the kinetic sweet spot for maximal RBM39 degradation. |
| High Cell Density: Overly confluent cells may exhibit altered signaling and drug response, potentially impacting the efficiency of targeted protein degradation. | Action: Seed cells to ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest. Rationale: Ensures consistent and optimal cellular health and drug response. | |
| Issues with Detection: The inability to detect degradation might stem from problems with the Western blot or other detection methods. | Action: Run a loading control (e.g., GAPDH, Vinculin) to ensure equal protein loading.[3] Include positive (untreated) and negative (DMSO vehicle) controls. Titrate your primary antibody to ensure it is not saturating. Rationale: Validates the integrity and accuracy of your protein detection method. |
Key Experimental Protocols
Protocol 1: Dose-Response Experiment for RBM39 Degradation
This protocol is designed to identify the optimal concentration of this compound for RBM39 degradation in a specific cell line.
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will allow them to reach 70-80% confluency after 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common concentration range to test is 0 µM (DMSO vehicle), 0.1 µM, 0.5 µM, 1 µM, 3 µM, 10 µM, and 25 µM.
-
Cell Treatment: Add the diluted this compound to the corresponding wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Incubation: Incubate the cells for a fixed period, typically 16-24 hours, based on literature or preliminary time-course data.[1][3]
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis: Analyze 15-30 µg of protein from each sample by Western blot, as detailed in Protocol 2.
Dose-Response Data Interpretation
| This compound Conc. (µM) | Incubation Time (h) | Expected % RBM39 Remaining (Relative to DMSO) |
| 0 (DMSO) | 24 | 100% |
| 0.1 | 24 | ~80-90% |
| 1.0 | 24 | ~40-60% |
| 3.0 | 24 | ~15-25%[3] |
| 10.0 | 24 | ~5-15%[3] |
| 25.0 | 24 | ~5-15% |
Protocol 2: Western Blotting for RBM39 Detection
-
SDS-PAGE: Load equal amounts of protein lysate onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against RBM39 and a loading control (e.g., GAPDH, Vinculin, or Beta-Actin) overnight at 4°C.[3][7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again as in step 5. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[3]
-
Quantification: Use densitometry software to quantify the band intensities. Normalize the RBM39 signal to the corresponding loading control signal for each lane.
Standard Experimental Workflow
Caption: Standard workflow for assessing RBM39 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
dCeMM1 solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of dCeMM1, a molecular glue degrader of RBM39. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common solubility challenges encountered when working with this compound.
Question: My this compound is not dissolving properly in DMSO. What should I do?
Answer: Difficulty in dissolving this compound in DMSO can arise from several factors. Here are some troubleshooting steps:
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Moisture in the DMSO can significantly reduce the solubility of this compound.[1] Always use fresh or newly opened, anhydrous (water-free) DMSO for preparing your stock solutions.
-
Sonication: To aid dissolution, gentle sonication of the solution can be very effective.[2][3]
-
Gentle Warming: While not explicitly stated for this compound in the search results, gentle warming can sometimes help dissolve compounds. However, this should be done with caution to avoid degradation. It is advisable to first try sonication.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
Question: What is the maximum concentration of this compound that can be dissolved in DMSO?
Answer: this compound has a high solubility in DMSO, with sources reporting concentrations of 71 mg/mL (192.29 mM) and 100 mg/mL (270.83 mM).[1][2]
Question: Can I dissolve this compound in aqueous buffers like PBS?
Answer: No, this compound is reported to be insoluble in water.[1] For cell culture experiments, a high-concentration stock solution in DMSO should be prepared first and then diluted into the aqueous culture medium. Ensure the final DMSO concentration in your cell culture is low (typically less than 0.5%) to avoid solvent-induced toxicity.
Question: I am seeing precipitation when I add my this compound DMSO stock to my aqueous cell culture medium. How can I prevent this?
Answer: To prevent precipitation when diluting your DMSO stock into aqueous media, add the this compound stock solution dropwise while gently vortexing or swirling the media. This gradual addition helps in the dispersion of the compound and can prevent it from crashing out of the solution.
Question: How should I prepare this compound for in vivo animal studies?
Answer: Two formulations for in vivo administration have been described:
-
For Oral Administration (Homogeneous Suspension): A common vehicle is CMC-NA (Sodium Carboxymethyl Cellulose).[1]
-
Injectable Formulation 1:
-
Prepare a stock solution of this compound in DMSO (e.g., 74 mg/mL).
-
Add 50 μL of the DMSO stock to 400 μL of PEG300 and mix until clear.
-
Add 50 μL of Tween80 and mix until clear.
-
Add 500 μL of ddH₂O to bring the final volume to 1 mL.
-
This mixed solution should be used immediately.[1]
-
-
Injectable Formulation 2:
-
Prepare a stock solution of this compound in DMSO (e.g., 9 mg/mL).
-
Add 50 μL of the clear DMSO stock solution to 950 μL of corn oil and mix evenly.
-
This mixed solution should be used immediately for optimal results.[1]
-
Question: How should I store my this compound solutions?
Answer: For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[3] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration | Source(s) |
| DMSO | 100 mg/mL | 270.83 mM | [2][3] |
| DMSO | 71 mg/mL | 192.29 mM | [1] |
| 0.1N NaOH(aq) | Soluble | - | [4] |
| Ethanol | 6 mg/mL | - | [1] |
| Water | Insoluble | - | [1] |
Molecular Weight of this compound: 369.23 g/mol [4]
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
-
-
Protocol:
-
Weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, you will need 3.69 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Mechanism of this compound as a molecular glue degrader.
Caption: General workflow for preparing and using this compound.
References
managing off-target effects of dCeMM1 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using dCeMM1, a molecular glue degrader that induces the degradation of the splicing factor RBM39.[1][2] The primary focus of this guide is to help users design robust experiments and manage potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule molecular glue degrader. It functions by inducing proximity between the E3 ubiquitin ligase substrate receptor DCAF15 and the target protein RBM39.[1][2][3] This induced proximity leads to the ubiquitination of RBM39 by the CRL4-DCAF15 ligase complex, marking it for subsequent degradation by the proteasome.[3]
Q2: What is the intended target of this compound?
The intended neosubstrate and direct target for this compound-induced degradation is the RNA-binding protein and splicing factor, RBM39.[1][3]
Q3: What are the recommended cell lines for this compound experiments?
This compound has been shown to be effective in various human cell lines, including KBM7 and HCT116 cells.[1][3] Efficacy may vary depending on the endogenous expression levels of RBM39 and the CRL4-DCAF15 components.
Q4: What is a typical effective concentration for this compound?
The effective concentration (EC50) for this compound-induced cell growth inhibition in KBM7 WT cells is approximately 3 µM.[1] However, the optimal concentration for RBM39 degradation and phenotypic effects should be determined empirically in your specific cell line and assay through dose-response experiments.
Q5: How can I confirm that this compound is working in my cells?
The most direct method is to measure the protein levels of RBM39 after this compound treatment. This is typically done by Western blot or quantitative proteomics. A significant reduction in RBM39 levels indicates that this compound is active.
Troubleshooting Guide: Managing Off-Target Effects
Off-target effects are a potential concern for any small molecule inhibitor or degrader. These can arise from the molecule binding to and affecting proteins other than the intended target. This guide provides strategies to identify and mitigate potential off-target effects of this compound.
Issue 1: Observed phenotype is inconsistent with known RBM39 function.
If the cellular phenotype you observe after this compound treatment does not align with the expected consequences of RBM39 loss-of-function (e.g., from siRNA/shRNA or CRISPR-mediated knockout), it may indicate an off-target effect.
Troubleshooting Steps:
-
Validate RBM39 Degradation: First, confirm that this compound is indeed degrading RBM39 in your experimental system at the concentrations used.
-
Use a Negative Control: If available, use a structurally related but inactive analog of this compound. This compound should not induce RBM39 degradation. If the inactive analog produces the same phenotype, it is likely an off-target effect.
-
Rescue Experiment: Attempt to rescue the phenotype by expressing a degradation-resistant mutant of RBM39. If the phenotype is reversed, it is likely on-target.
Issue 2: How to proactively identify potential off-target proteins.
Troubleshooting Steps:
-
Unbiased Proteomics: Perform quantitative, whole-proteome mass spectrometry to identify other proteins whose levels change significantly upon this compound treatment. This can reveal unintended degradation targets.
-
CRISPR/Cas9 Screens: A genome-wide CRISPR screen can identify genes that, when knocked out, confer resistance to this compound-induced phenotypes.[3] If genes other than those in the CRL4-DCAF15-RBM39 pathway are identified, they may point to off-target mechanisms.
-
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): These methods can identify direct protein binders of this compound in intact cells by measuring changes in protein thermal stability.[4] This can help distinguish direct off-targets from indirect downstream effects.
Data Summary
The following table summarizes key quantitative data for this compound based on published studies.
| Parameter | Cell Line | Value | Reference |
| EC50 (Cell Viability) | KBM7 WT | 3 µM | [1] |
| EC50 (Cell Viability) | KBM7 UBE2Mmut | 8 µM | [1] |
| EC50 (Cell Viability) | HCT116 WT | 6.5 µM | [4] |
| EC50 (Cell Viability) | HCT116 UBE2Mmut | 12.2 µM | [4] |
| Concentration for RBM39 Degradation | KBM7 WT | 10 µM (12-16h) | [1] |
Key Experimental Protocols
Protocol 1: Western Blot for RBM39 Degradation
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 3, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for RBM39. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative decrease in RBM39 levels compared to the vehicle control.
Protocol 2: CRISPR-based Resistance Screen
-
Library Transduction: Transduce a population of Cas9-expressing cells with a genome-wide sgRNA library.
-
This compound Selection: Treat the transduced cell population with a concentration of this compound that is sufficient to inhibit the growth of wild-type cells.
-
Harvest and Sequencing: Harvest genomic DNA from the surviving cell population and from a control population that was not treated with this compound.
-
Data Analysis: Use high-throughput sequencing to determine the abundance of sgRNAs in each population. sgRNAs that are enriched in the this compound-treated population target genes that, when knocked out, confer resistance.
Visualizations
This compound Mechanism of Action
Caption: this compound acts as a molecular glue, forming a ternary complex with DCAF15 and RBM39, leading to RBM39's ubiquitination and proteasomal degradation.
Experimental Workflow for Off-Target Validation
Caption: A logical workflow to determine if an observed cellular phenotype from this compound treatment is due to on-target RBM39 degradation or potential off-target effects.
References
dCeMM1 stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of dCeMM1 in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Storage recommendations are summarized below.[1][2][3]
Q2: How should I prepare this compound stock solutions?
A2: It is recommended to prepare a concentrated stock solution of this compound in high-purity, anhydrous DMSO.[2] To ensure complete dissolution, ultrasonic treatment may be necessary.[1] It is important to use fresh DMSO as it is hygroscopic, and the presence of water can reduce the solubility of the compound.[2]
Q3: What is the mechanism of action of this compound?
A3: this compound is a molecular glue degrader that selectively targets the RNA-binding protein RBM39 for proteasomal degradation.[4][5] It functions by inducing proximity between RBM39 and the DCAF15 substrate receptor of the CRL4 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of RBM39.[4]
Q4: Can I store this compound solutions at room temperature?
A4: No, it is not recommended to store this compound solutions at room temperature for extended periods. For shipping purposes, it may be sent at room temperature in the continental US, but long-term storage should be at low temperatures to prevent degradation.[1][3]
Q5: How stable is this compound in cell culture media?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium | The final concentration of DMSO is too low, or the concentration of this compound exceeds its solubility limit in the aqueous medium. | Ensure the final DMSO concentration in the cell culture medium is sufficient to maintain solubility (typically ≤ 0.5%). Prepare intermediate dilutions in DMSO before adding to the aqueous medium. Avoid shock dilution by adding the this compound stock solution to the medium while vortexing. |
| Inconsistent or no biological activity | Improper storage leading to compound degradation. Repeated freeze-thaw cycles of the stock solution. | Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3][6] Store aliquots at the recommended temperature (-80°C for long-term). |
| Inaccurate pipetting of the highly concentrated stock solution. | Use calibrated pipettes and appropriate tips for handling viscous DMSO solutions. For highly concentrated stocks, consider serial dilutions to achieve the desired final concentration more accurately. | |
| Cell toxicity unrelated to the expected mechanism of action | High concentration of DMSO in the final culture medium. | The final concentration of DMSO in cell culture should be kept low (generally below 0.5%) to minimize solvent-induced toxicity. Always include a vehicle control (DMSO alone) in your experiments to assess the effect of the solvent. |
| Variability between experiments | Use of non-anhydrous or old DMSO for stock solution preparation. | Use fresh, high-purity, anhydrous DMSO to prepare stock solutions, as absorbed water can affect compound solubility and stability.[2] |
| Degradation of this compound in the working solution prepared in cell culture medium. | Prepare fresh working solutions of this compound in cell culture medium for each experiment and use them immediately. |
Data Summary
Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2][3] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Ultrasonic water bath
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).[1][2]
-
If the compound does not dissolve completely, use an ultrasonic water bath to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][3]
-
Cell-Based Assay Workflow
-
Cell Seeding:
-
Culture cells to the desired confluency.
-
Trypsinize and count the cells.
-
Seed the cells in appropriate well plates at the desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 3 days for cell viability assays or 12-16 hours for protein degradation analysis).[1][4]
-
-
Endpoint Analysis:
Visualizations
Caption: Mechanism of this compound-induced RBM39 degradation.
Caption: General experimental workflow for cell-based assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results from dCeMM1 treatment
Welcome to the technical support center for dCeMM1. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving the molecular glue degrader, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My cells show lower than expected sensitivity to this compound treatment. What are the potential causes?
Answer: Reduced sensitivity to this compound can arise from several factors, ranging from experimental variables to specific cellular contexts. Below is a troubleshooting guide to help you identify the root cause.
Troubleshooting Guide: Low Sensitivity to this compound
| Potential Cause | Recommended Action |
| Compound Inactivity | Confirm the integrity and concentration of your this compound stock solution. Improper storage can lead to degradation. This compound stock solutions are typically stored at -80°C for up to 6 months or -20°C for 1 month.[1] |
| Suboptimal Treatment Conditions | Optimize treatment duration and concentration. Initial characterization of this compound showed efficacy in KBM7 cells with an EC50 of 3 µM after 3 days of treatment.[1] We recommend performing a dose-response curve to determine the optimal concentration for your cell line. |
| Cell Line-Specific Factors | The cellular machinery required for this compound activity may vary across different cell lines. Verify the expression levels of key components of the CRL4DCAF15 E3 ligase complex, particularly DCAF15 and CUL4B.[2] |
| Acquired Resistance | Prolonged exposure to this compound can lead to the development of resistance. Sequence key components of the degradation machinery, such as DCAF15, to check for mutations. CRISPR-induced mutations in DCAF15 have been shown to confer resistance to this compound.[2] |
| Slow Growth Rate | The anti-proliferative effects of this compound may be less apparent in slow-growing cell lines. Extend the duration of your viability assay to allow for observable differences. |
FAQ 2: I am not observing the expected degradation of the target protein, RBM39. Why might this be?
Answer: The absence of RBM39 degradation is a common issue that can point to specific molecular or technical problems. This compound mediates the degradation of RBM39 by redirecting the CRL4DCAF15 E3 ubiquitin ligase.[1][2]
Troubleshooting Guide: No RBM39 Degradation
| Potential Cause | Recommended Action |
| Incorrect Measurement Timing | The kinetics of RBM39 degradation can vary. Perform a time-course experiment to identify the optimal time point for observing maximal degradation. In KBM7 cells, a decrease in RBM39 levels was observed after 12 and 16 hours of treatment with 10 µM this compound.[1] |
| Inefficient Ubiquitination | The ubiquitin-proteasome system must be functional for this compound to work. Co-treat with a proteasome inhibitor (e.g., MG132) to see if ubiquitinated RBM39 accumulates. This can confirm that the upstream ubiquitination is occurring. |
| Low DCAF15 Expression | This compound is dependent on the DCAF15 substrate receptor.[2] Use western blotting or qPCR to assess the endogenous expression level of DCAF15 in your cell line. If expression is low, consider using a cell line known to have high DCAF15 expression. |
| Mutations in the Pathway | As with resistance, mutations in DCAF15 or other components of the CRL4 ligase complex can prevent RBM39 degradation.[2] |
FAQ 3: I am observing degradation of proteins other than RBM39. Are these known off-target effects?
Answer: While this compound has been shown to be selective for RBM39, off-target effects are a possibility with any small molecule.[2] The dCeMM family of compounds includes molecules that target other proteins. For instance, dCeMM2, dCeMM3, and dCeMM4 induce the degradation of cyclin K through a different E3 ligase complex (CUL4B:DDB1).[3][4][5]
Troubleshooting Guide: Potential Off-Target Effects
| Potential Cause | Recommended Action |
| Compound Specificity | Verify that you are using this compound and not another member of the dCeMM family. |
| Proteomic Analysis | To systematically identify off-target effects, consider performing unbiased proteomics (e.g., mass spectrometry) to compare protein abundance in vehicle-treated versus this compound-treated cells.[2] |
| Functional Assays | If a specific off-target is suspected, use functional assays to determine if the observed phenotype is consistent with the degradation of that protein. |
| Inactive Control Compound | Synthesize or obtain an inactive analog of this compound to use as a negative control. This can help distinguish between specific degradation events and non-specific cellular toxicity. |
Experimental Protocols & Visualizations
This compound Mechanism of Action
This compound functions as a "molecular glue," bringing the target protein, RBM39, into proximity with the DCAF15 substrate receptor of the CRL4 E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination of RBM39 and its subsequent degradation by the proteasome.
Caption: Mechanism of this compound-induced RBM39 degradation.
Experimental Workflow: Investigating Unexpected this compound Results
The following workflow provides a structured approach to troubleshooting unexpected outcomes in your this compound experiments.
Caption: Troubleshooting workflow for this compound experiments.
Quantitative Data Summary
The following table summarizes key quantitative data from foundational this compound studies.
| Parameter | Cell Line | Value | Reference |
| This compound EC50 (Viability) | KBM7 WT | 3 µM | [1] |
| This compound EC50 (Viability) | KBM7 UBE2Mmut | 8 µM | [1] |
| This compound Treatment for RBM39 Degradation | KBM7 WT | 10 µM for 12-16h | [1] |
| This compound Proteomics Treatment | KBM7 | 25 µM for 12h | [2] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phys.org [phys.org]
- 4. Drug discovery: First rational strategy to find molecular glue degraders | EurekAlert! [eurekalert.org]
- 5. drugtargetreview.com [drugtargetreview.com]
how to minimize dCeMM1-induced cytotoxicity
Welcome to the technical support center for dCeMM1, a molecular glue degrader targeting the RNA-binding protein RBM39. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage this compound-induced cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that functions as a "molecular glue" to induce the degradation of the target protein RBM39.[1][2] It achieves this by promoting a new interaction between RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[2][3]
Q2: I'm observing significant cytotoxicity in my cell line after treatment with this compound. What are the potential causes?
A2: The cytotoxicity observed with this compound can stem from two main sources:
-
On-target cytotoxicity: This is due to the intended degradation of RBM39. RBM39 is a crucial splicing factor, and its loss can lead to widespread changes in RNA splicing, affecting genes involved in cell cycle control and survival, which can trigger cell death in certain cell types.[4][5][6]
-
Off-target cytotoxicity: This could be caused by this compound affecting other proteins or cellular processes in a manner independent of RBM39 degradation. While this compound has been shown to be selective for RBM39, off-target effects are a possibility with any small molecule.[7]
Q3: How can I determine if the cytotoxicity I'm seeing is on-target or off-target?
A3: A series of control experiments are essential to distinguish between on-target and off-target effects. These include:
-
Dose-response analysis: Determine if cytotoxicity correlates with the dose-dependent degradation of RBM39.
-
Time-course analysis: Observe the kinetics of RBM39 degradation and the onset of cytotoxicity.
-
Proteasome inhibitor co-treatment: If the cytotoxicity is mediated by the proteasomal degradation of a target, inhibiting the proteasome should rescue the cells.
-
DCAF15 knockout cells: In cells lacking DCAF15, this compound should not be able to degrade RBM39, and thus on-target cytotoxicity should be abrogated.[3]
-
RBM39 rescue experiment: Overexpressing a this compound-resistant form of RBM39 could rescue the cytotoxic phenotype, confirming it is due to RBM39 loss.
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed even at low this compound concentrations.
Troubleshooting Steps:
-
Confirm RBM39 Degradation: Use Western blotting to verify that this compound is degrading RBM39 at the tested concentrations in your specific cell line.
-
Perform a Dose-Response and Time-Course Experiment: This will help you identify the minimal concentration and treatment duration of this compound required for RBM39 degradation and the concentration at which cytotoxicity becomes significant.
-
Assess Cell Line Dependency: Different cell lines may have varying dependence on RBM39 for survival. The cytotoxicity you are observing might be a genuine on-target effect in a highly dependent cell line.[5]
-
Control for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding non-toxic levels (typically ≤ 0.1%).[8]
Issue 2: How to minimize this compound-induced cytotoxicity while still achieving RBM39 degradation.
Mitigation Strategies:
-
Titrate this compound Concentration: Use the lowest effective concentration of this compound that achieves the desired level of RBM39 degradation without causing excessive cytotoxicity. A detailed dose-response analysis is crucial.
-
Optimize Treatment Duration: Shortening the exposure time to this compound might be sufficient to induce RBM39 degradation while minimizing the downstream cytotoxic effects.
-
Investigate Downstream Pathways: Understanding the specific cellular pathways affected by RBM39 loss in your system may reveal opportunities for intervention. For example, if RBM39 degradation leads to the downregulation of a pro-survival factor, co-treatment with an agent that boosts this factor might alleviate cytotoxicity.
-
Consider a Pulsed Treatment: A short-term exposure to this compound followed by a washout period may be sufficient to reduce RBM39 levels without sustained cytotoxic pressure.
Quantitative Data Summary
Table 1: this compound Activity in KBM7 Cells
| Parameter | Wild-Type (WT) KBM7 | UBE2M mutant KBM7 | Reference |
| Cell Growth EC50 (3 days) | 3 µM | 8 µM | [2] |
| RBM39 Degradation | Observed at 10 µM (12, 16h) | - | [2] |
Table 2: Indisulam (another RBM39 degrader) and this compound-mediated RBM39 Degradation in SH-SY5Y Cells
| Compound | DC50 (Degradation) | Remaining RBM39 (at indicated concentration) | Reference |
| Indisulam | 55 nM | ~20% at 3 µM | [9] |
| This compound | 0.8 µM | ~10% at 10 µM | [9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of RBM39 Degradation
This protocol details the steps to quantify the levels of RBM39 protein in cells following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-RBM39
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RBM39 antibody and loading control antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantification: Densitometry is used to quantify the band intensities. Normalize the RBM39 signal to the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of the cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Co-treatment with a Proteasome Inhibitor (e.g., MG132)
This experiment helps determine if the observed cytotoxicity is dependent on proteasomal degradation.
Procedure:
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
This compound Treatment: Add this compound at the desired concentration to the pre-treated cells.
-
Incubation and Analysis: Incubate for the standard treatment duration and then perform a cell viability assay as described in Protocol 2. A rescue from cytotoxicity in the co-treated group compared to the this compound-only group suggests a proteasome-dependent mechanism.
Visualizations
Caption: Mechanism of this compound-induced RBM39 degradation.
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
dCeMM1 Technical Support Center: Troubleshooting Lot-to-Lot Variability
Welcome to the dCeMM1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during experimentation with this compound, with a specific focus on managing lot-to-lot variability.
Introduction to this compound
This compound is a molecular glue degrader that selectively targets the RNA-binding protein RBM39 for proteasomal degradation.[1][2][3] It functions by redirecting the activity of the CRL4-DCAF15 E3 ubiquitin ligase complex, bringing it into proximity with RBM39, leading to RBM39 ubiquitination and subsequent degradation.[1][2][4] This targeted protein degradation mechanism makes this compound a valuable tool for studying the roles of RBM39 in various cellular processes and as a potential therapeutic agent.
However, as with many chemical probes, lot-to-lot variability can arise, leading to inconsistent experimental outcomes. This guide provides a comprehensive framework for identifying, troubleshooting, and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a concern for this compound?
A1: Lot-to-lot variability refers to differences in the properties and performance of a chemical compound from one synthesis batch (or "lot") to another. For this compound, this can manifest as variations in purity, the presence of impurities, or differences in physical form (e.g., crystallinity), which can impact its solubility and, consequently, its activity in cellular assays. Such variability is a concern because it can lead to a lack of reproducibility in experiments, making it difficult to compare results across different studies or even within the same study over time.
Q2: What are the potential causes of lot-to-lot variability for a synthetic small molecule like this compound?
A2: Several factors can contribute to lot-to-lot variability in synthetic small molecules:
-
Purity: The percentage of the active compound may differ between lots.
-
Impurities: The presence of by-products from the synthesis, residual solvents, or degradation products can vary. Some impurities may be inert, while others could have off-target biological effects or interfere with the activity of this compound.
-
Solubility: Differences in the physical form of the compound (e.g., amorphous vs. crystalline) can affect how well it dissolves in solvents like DMSO.[4]
-
Stability and Storage: Improper handling or storage can lead to degradation of the compound over time.[1][4]
Q3: How can I minimize the impact of lot-to-lot variability in my experiments?
A3: To minimize the impact of lot-to-lot variability, it is crucial to implement a robust quality control (QC) process for each new lot of this compound. This includes both analytical chemistry techniques to verify identity and purity, and a functional assay to confirm biological activity. Additionally, adhering to best practices for compound handling and storage is essential.[1][4]
Q4: What are the recommended storage and handling conditions for this compound?
A4: While specific supplier recommendations should always be followed, general best practices for small molecules like this compound include:
-
Solid Compound: Store at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1]
-
Stock Solutions: Prepare a concentrated stock solution in a high-quality, anhydrous solvent such as DMSO.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1] Before use, thaw the aliquot completely and ensure the compound is fully dissolved by vortexing.[4]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may be related to lot-to-lot variability of this compound.
Issue 1: I am not observing the expected degradation of RBM39 with a new lot of this compound.
-
Question: Did you perform a quality control check on the new lot of this compound?
-
Answer: No.
-
Recommendation: It is highly recommended to perform a QC check on each new lot. Proceed with the "New Lot QC Workflow" outlined below.
-
-
Answer: Yes, and the analytical data (e.g., LC/MS, NMR) confirms the identity and purity.
-
Recommendation: The issue may be related to the functional activity of the compound or the experimental setup. Consider the following:
-
Solubility: Was the compound fully dissolved in DMSO before preparing the working solution? Visual inspection for precipitates is crucial.
-
Cellular Health: Are the cells healthy and within a low passage number? High passage numbers can lead to genetic drift and altered cellular responses.
-
Assay Conditions: Have any other reagents in your assay changed (e.g., new batch of serum, media)?
-
-
-
-
Question: Is the dose-response curve for RBM39 degradation shifted to the right (i.e., higher EC50) compared to the previous lot?
-
Answer: Yes.
-
Recommendation: This suggests the new lot may be less potent. This could be due to the presence of inactive isomers or impurities that compete with this compound for binding to DCAF15 or RBM39. A dose-response experiment should be performed for every new lot to determine the optimal concentration for your experiments.
-
-
Answer: No, there is no degradation even at high concentrations.
-
Recommendation: This could indicate a more significant issue with the new lot, such as incorrect identity or very low purity. Re-verification of the compound's identity and purity via analytical chemistry is recommended.
-
-
Issue 2: I am observing increased cytotoxicity or unexpected off-target effects with a new lot of this compound.
-
Question: Did you observe these effects with the previous lot at the same concentrations?
-
Answer: No.
-
Recommendation: The new lot may contain cytotoxic impurities. If possible, compare the impurity profile of the new and old lots using HPLC. Consider using a lower concentration of this compound if it still achieves the desired level of RBM39 degradation.
-
-
Answer: Yes, but the effects are more pronounced with the new lot.
-
Recommendation: This could be due to a higher concentration of an impurity that was also present in the previous lot. A careful dose-response analysis for both RBM39 degradation and cytotoxicity is necessary to determine an appropriate experimental window.
-
-
Experimental Protocols
Protocol 1: New Lot QC Workflow
This workflow outlines the recommended steps to qualify a new lot of this compound before its use in critical experiments.
1. Analytical Chemistry Verification:
- Objective: To confirm the identity, purity, and integrity of the compound.
- Methodologies:
- Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
- High-Performance Liquid Chromatography (HPLC): To quantify purity.
- Acceptance Criteria:
- Purity: ≥95%
- Identity: Mass and NMR spectra consistent with the known structure of this compound.
2. Functional Activity Assay:
- Objective: To confirm the biological activity of the new lot by measuring its ability to degrade RBM39.
- Methodology: Western Blot for RBM39 degradation.
- Cell Seeding: Plate a cell line known to express RBM39 (e.g., KBM7) at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of the new lot of this compound and a reference lot (if available) for a fixed time (e.g., 16 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis: Harvest the cells and prepare protein lysates.
- Western Blot: Perform a western blot to detect RBM39 levels. Use a loading control (e.g., GAPDH, Vinculin) to normalize the results.
- Data Analysis: Quantify the RBM39 band intensity and normalize to the loading control. Plot the percentage of RBM39 remaining versus the this compound concentration to determine the EC50 value.
- Acceptance Criteria: The EC50 for RBM39 degradation should be within an acceptable range of the expected value (e.g., ± 3-fold of the previously validated lot).
Data Summary Table for New Lot QC
| Lot Number | Purity (HPLC) | Identity (LC-MS) | Identity (NMR) | RBM39 Degradation EC50 (µM) | Pass/Fail |
| Reference Lot | 98.5% | Confirmed | Confirmed | 3.2 | Pass |
| New Lot A | 96.2% | Confirmed | Confirmed | 4.1 | Pass |
| New Lot B | 85.1% | Confirmed | Inconsistent | >20 | Fail |
Visualizations
This compound Mechanism of Action
Caption: this compound acts as a molecular glue, inducing proximity between DCAF15 and RBM39.
Troubleshooting Workflow for this compound Lot-to-Lot Variability
Caption: A decision tree for troubleshooting inconsistent results with new this compound lots.
Proposed QC Workflow for New this compound Lots
Caption: A two-step QC workflow for qualifying new lots of this compound.
References
best practices for long-term storage of dCeMM1
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and effective use of dCeMM1, a molecular glue degrader of the protein RBM39.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as a "molecular glue" degrader.[3] It selectively targets the RNA-binding protein RBM39 for degradation.[1][4] Its mechanism of action involves redirecting the CRL4-DCAF15 E3 ubiquitin ligase complex to RBM39, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4][5]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a powder or in a suitable solvent under specific temperature conditions. The recommended storage conditions are summarized in the table below.
| Formulation | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the powdered compound in newly opened, anhydrous DMSO to the desired concentration. It is noted that hygroscopic (moisture-absorbing) DMSO can negatively impact the solubility of the product.[1] For a 100 mg/mL concentration, ultrasonic assistance may be required.[1]
Troubleshooting Guide
Q1: I am not observing RBM39 degradation after treating my cells with this compound. What are some possible reasons and solutions?
A1: Several factors could contribute to a lack of RBM39 degradation. Here are some common issues and troubleshooting steps:
-
Cell Line Specificity: The activity of this compound can be cell-line dependent. Ensure that the cell line you are using expresses the necessary components of the CRL4-DCAF15 pathway. For instance, cells with mutations in DCAF15 have been shown to be insensitive to this compound treatment.[5]
-
Incorrect Compound Concentration: Verify the concentration of your this compound stock solution and the final concentration in your experiment. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Insufficient Treatment Time: Degradation of RBM39 is a time-dependent process. The provided protocols suggest treatment times of 12 to 16 hours.[1] Consider performing a time-course experiment to identify the optimal treatment duration.
-
Compound Instability: Ensure that your this compound stock solution has been stored correctly and is within its recommended shelf life. Repeated freeze-thaw cycles should be avoided.
-
Proteasome Inhibition: The degradation of ubiquitinated RBM39 is dependent on proteasome activity. If you are co-treating with other compounds, ensure they do not inhibit the proteasome. As a positive control, pre-treating cells with a proteasome inhibitor like bortezomib should rescue this compound-induced RBM39 degradation.[6]
-
Experimental Controls: Include appropriate positive and negative controls in your experiment. A known RBM39 degrader like indisulam can serve as a positive control.[4][5] A negative control could be an inactive analog of this compound, if available.
Q2: My cell viability results with this compound are inconsistent or different from published data. What could be the cause?
A2: Discrepancies in cell viability data can arise from several sources:
-
Cell Density: Ensure that you are seeding cells at a consistent and appropriate density for your viability assay.
-
Assay Type: Different viability assays (e.g., CellTiter-Glo, MTT, trypan blue exclusion) measure different aspects of cell health and can yield varying results. Refer to the specific assay used in the literature you are comparing your results to. The CellTiter-Glo assay has been used in published studies with this compound.[5]
-
Solvent Effects: High concentrations of DMSO can be toxic to cells. Ensure that the final DMSO concentration in your vehicle control and treated wells is the same and is at a non-toxic level (typically below 0.5%).
-
Cell Line Health: Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment.
Q3: I am having trouble with the solubility of this compound.
A3: As mentioned, using fresh, anhydrous DMSO is critical for dissolving this compound.[1] If you still experience solubility issues, gentle warming and vortexing may help. For in vivo applications, specific formulations with co-solvents may be necessary, and you should refer to relevant literature for guidance.
Quantitative Data
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Cell Line | Value | Reference |
| EC50 (Cell Viability) | KBM7 WT | 3 µM | [1][5] |
| KBM7 UBE2Mmut | 8 µM | [1][5] | |
| HCT116 WT | 6.5 µM | [7] | |
| HCT116 UBE2Mmut | 12.2 µM | [7] | |
| DC50 (RBM39 Degradation) | SH-SY5Y | 0.8 µM | [4] |
Experimental Protocols
Western Blot Analysis for RBM39 Degradation
This protocol is adapted from published studies to assess the degradation of RBM39 following this compound treatment.[1][5]
-
Cell Seeding and Treatment: Seed cells (e.g., KBM7 or SH-SY5Y) at an appropriate density in a multi-well plate. Allow the cells to adhere and grow overnight. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 12-16 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for RBM39 overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.
Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the methodology used in the discovery of this compound to assess its effect on cell proliferation.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 3-day proliferation assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay Procedure: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Visualizations
This compound Mechanism of Action
Caption: this compound acts as a molecular glue, inducing proximity between DCAF15 and RBM39.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow for characterizing the activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The CRL4DCAF1 cullin‐RING ubiquitin ligase is activated following a switch in oligomerization state | The EMBO Journal [link.springer.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to RBM39 Depletion: dCeMM1 Molecular Glue versus siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two distinct methods for depleting the RNA-binding protein RBM39: pharmacological degradation using the molecular glue dCeMM1 and genetic silencing via small interfering RNA (siRNA) knockdown. RBM39, a key regulator of pre-mRNA splicing and transcription, has emerged as a significant therapeutic target in various cancers, including neuroblastoma, T-cell acute lymphoblastic leukemia (T-ALL), and acute myeloid leukemia (AML).[1][2][3][4] Understanding the nuances, advantages, and limitations of each depletion method is critical for designing robust experiments and developing effective therapeutic strategies.
Mechanism of Action: Degradation vs. Silencing
The most fundamental difference between this compound and siRNA lies in their mechanism of action. This compound acts post-translationally to eliminate existing RBM39 protein, while siRNA acts at the mRNA level to prevent new protein synthesis.
This compound: A Molecular Glue for Protein Degradation
This compound is a small molecule that functions as a "molecular glue."[5][6] It induces proximity between RBM39 and the DCAF15 substrate receptor of the CRL4 E3 ubiquitin ligase complex (CRL4-DCAF15).[5] This drug-induced interaction leads to the polyubiquitination of RBM39, marking it for rapid degradation by the proteasome.[4][5][7] Essentially, this compound hijacks the cell's own protein disposal machinery to selectively eliminate RBM39.[8]
siRNA: Gene Silencing at the mRNA Level
Small interfering RNA (siRNA) is a genetic tool used to silence gene expression. An exogenous, double-stranded siRNA molecule specific to the RBM39 mRNA sequence is introduced into the cell. Inside the cell, it is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the complementary RBM39 messenger RNA (mRNA). This destruction of the mRNA template prevents the synthesis (translation) of new RBM39 protein.
Performance and Characteristic Comparison
The choice between this compound and siRNA often depends on the specific experimental goals, such as the desired speed of action, duration of effect, and concerns about specificity.
| Feature | This compound (Molecular Glue Degrader) | RBM39 siRNA (Gene Silencing) |
| Primary Target | RBM39 Protein | RBM39 mRNA |
| Mechanism | Post-translational proteasomal degradation[5] | Post-transcriptional mRNA cleavage[9] |
| Speed of Action | Fast. Protein degradation is often observed within hours (e.g., significant degradation at ≥6 hours)[7] | Slow. Depends on the turnover rate of existing mRNA and protein; effects typically measured after 24-72 hours.[1][2] |
| Duration of Effect | Transient & Reversible. The effect is dependent on compound presence and concentration; removal of this compound allows for protein re-synthesis. | Prolonged. Effects can last for several days until the siRNA is diluted through cell division or degraded. |
| Specificity | High. this compound is highly selective for RBM39.[5] The primary requirement is the formation of the specific ternary complex. | Variable. Potential for off-target effects due to partial complementarity with other mRNAs. Careful design and validation are required. |
| Delivery | Standard small molecule administration to cell culture or in vivo. | Requires transfection or transduction methods (e.g., lipid nanoparticles, viral vectors) to enter the cell. |
| Application | Pharmacological tool, therapeutic development, studying acute effects of protein loss. | Genetic validation of target, studying effects of long-term gene suppression. |
Quantitative Cellular Outcomes
Both methods effectively reduce RBM39 protein levels, leading to similar downstream cellular phenotypes, most notably aberrant pre-mRNA splicing and anti-proliferative effects in cancer cells.
| Parameter | This compound / RBM39 Degrader | RBM39 siRNA / shRNA Knockdown | Reference |
| RBM39 Protein Level | ~90% reduction at 10 µM this compound in SH-SY5Y cells. | Significant reduction confirmed by Western blot. | [1][7] |
| Cell Viability (EC50) | 3 µM (this compound in KBM7 cells) | Not applicable (genetic tool) | [6] |
| Cell Proliferation | Dose-dependent inhibition of cell growth. | Significant decrease in proliferation and colony formation in T-ALL and neuroblastoma cells. | [1][2][7] |
| Cell Cycle | Induces G2-M phase arrest. | Induces G2-M phase arrest and apoptosis. | [1][10] |
| Apoptosis | Increase in sub-G1 cell population, indicating cell death. | Increase in apoptosis. | [1][10] |
| RNA Splicing | Induces widespread alternative splicing events, primarily exon skipping and intron retention. | Induces a highly correlated pattern of splicing alterations, including exon skipping and intron retention. | [1][3] |
Downstream Consequences of RBM39 Depletion
Regardless of the method used, the depletion of RBM39 converges on a common set of molecular consequences. The loss of this critical splicing factor leads to widespread splicing errors in hundreds of genes, many of which are crucial for cancer cell survival and proliferation.[1][11] Pathway analysis of genes affected by RBM39 loss reveals enrichment in processes like cell cycle control, DNA repair, and gene transcription.[1]
Experimental Protocols
Below are generalized protocols for inducing and verifying RBM39 depletion using this compound and siRNA. Researchers should optimize conditions for their specific cell lines and experimental systems.
Protocol 1: RBM39 Degradation via this compound Treatment
-
Cell Plating: Seed cells (e.g., KBM7, SH-SY5Y) in appropriate culture vessels and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute to the desired final concentration (e.g., 1-25 µM) in cell culture medium.[5]
-
Treatment: Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration.
-
Incubation: Incubate cells for the desired duration (e.g., 6, 12, or 24 hours) to achieve protein degradation.[7]
-
Harvesting & Analysis: Harvest cells for downstream analysis, such as Western blotting to confirm RBM39 protein loss or RNA sequencing to assess splicing changes.
Protocol 2: RBM39 Knockdown via siRNA Transfection
-
Cell Plating: Seed cells one day prior to transfection to achieve 50-70% confluency on the day of transfection.
-
siRNA Preparation: Dilute RBM39-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., lipid-based) in serum-free medium and incubate as per the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Incubate to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes dropwise to the cells.
-
Incubation: Incubate cells for 48-72 hours to allow for mRNA knockdown and subsequent reduction in protein levels.
-
Harvesting & Analysis: Harvest cells for analysis. It is crucial to verify knockdown at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
Experimental Workflow Diagram
Conclusion
Both this compound and RBM39 siRNA are powerful tools for depleting RBM39 and studying its function. They induce highly similar downstream effects, validating RBM39 as a critical factor in cancer cell biology.
-
This compound represents a state-of-the-art pharmacological approach, offering rapid, specific, and reversible control over RBM39 protein levels. It is an ideal tool for studying the acute consequences of protein loss and serves as a direct prototype for therapeutic molecular glue degraders.
-
RBM39 siRNA is a classic genetic method that provides robust, long-term suppression of gene expression. It is invaluable for target validation and for investigating the cellular response to sustained loss of RBM39 function.
The choice of methodology should be guided by the specific research question. For therapeutic development and studying protein dynamics, this compound is superior. For genetic validation and exploring the effects of chronic target suppression, siRNA remains the gold standard. Utilizing both methods in parallel can provide a comprehensive understanding of RBM39's role in health and disease.
References
- 1. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers for RBM39 degradation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-binding motif protein 39 (RBM39): An emerging cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. phys.org [phys.org]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
Unraveling the Consequences of RBM39 Loss: A Comparative Guide to dCeMM1 and Genetic Knockout
For researchers, scientists, and drug development professionals, understanding the precise functional outcomes of targeting the RNA-binding protein RBM39 is critical for advancing cancer therapy. This guide provides an objective comparison of two primary methods for studying RBM39 loss-of-function: pharmacological degradation using the molecular glue dCeMM1 and genetic knockout of the RBM39 gene.
RBM39, an essential RNA-binding protein involved in transcriptional co-regulation and alternative RNA splicing, has emerged as a significant target in oncology.[1][2][3] Its depletion through various means leads to widespread splicing abnormalities, cell cycle arrest, and tumor regression, making it a compelling therapeutic target.[1][4] This guide dissects the functional consequences of eliminating RBM39, comparing the effects of the specific molecular glue degrader, this compound, with those of genetic knockout.
This compound is a small molecule that acts as a "molecular glue," inducing the proximity of RBM39 to the DCAF15 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[5][6] This pharmacological approach offers a rapid and reversible method to deplete the RBM39 protein. In contrast, genetic knockout, typically achieved through CRISPR-Cas9 technology, results in the permanent ablation of the RBM39 gene, preventing the production of the RBM39 protein. While both methods achieve the loss of RBM39 function, they possess distinct characteristics in terms of specificity, kinetics, and potential off-target effects.
Quantitative Comparison of this compound Treatment vs. RBM39 Knockout
The following tables summarize quantitative data from various studies to provide a side-by-side comparison of the effects of this compound-mediated degradation and genetic depletion of RBM39. It is important to note that much of the publicly available data for pharmacological degradation uses either this compound or the structurally related and well-characterized aryl sulfonamide, indisulam, which functions through the same mechanism.[1] Similarly, "knockout" data often refers to shRNA-mediated knockdown, which results in reduced but not completely absent protein expression.
| Parameter | This compound Treatment | RBM39 Knockdown/Knockout | Cell Line(s) | Source |
| RBM39 Protein Levels | ~90% reduction (at 10 µM) | >90% reduction (shRNA) | SH-SY5Y (Neuroblastoma) | [4][5] |
| Cell Viability (EC50) | 3 µM | Not Applicable | KBM7 (Leukemia) | [1][7] |
| Colony Formation | Reduced | Significantly reduced | Neuroblastoma cell lines | [4] |
| In Vivo Tumor Growth | Significant regression (with Indisulam) | Significantly inhibited | Neuroblastoma xenografts | [4] |
| Parameter | Indisulam (this compound analog) Treatment | RBM39 Knockdown (shRNA) | Cell Line(s) | Source |
| Cell Proliferation | Attenuated | Significantly decreased | T-ALL cell lines | [8] |
| Apoptosis | Increased | Increased | T-ALL cell lines | [8] |
| Cell Cycle | G2-M phase arrest | G2-M phase arrest | Neuroblastoma cell lines | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound-induced RBM39 degradation.
Caption: Workflow for comparing this compound and RBM39 knockout.
Functional Consequences
On Alternative Splicing
The primary molecular function of RBM39 is the regulation of pre-mRNA splicing.[1][3] Both this compound-induced degradation and genetic knockout of RBM39 lead to widespread and significant alterations in RNA splicing, particularly exon skipping.[4] These splicing changes affect hundreds of genes, including those involved in critical cellular processes like cell cycle regulation, DNA damage repair, and RNA and protein homeostasis.[4][9] For instance, depletion of RBM39 has been shown to cause missplicing of the EED gene, a key component of the polycomb-repressive complex 2, which is vital for neuroblastoma growth.[4]
On Cell Proliferation and Survival
A consistent outcome of RBM39 depletion, whether by this compound/indisulam or genetic methods, is the potent inhibition of cancer cell proliferation and survival.[8] This anti-proliferative effect is observed across a range of cancer types, including leukemia, neuroblastoma, and various solid tumors.[4][6] Quantitative studies show that this compound inhibits the growth of KBM7 leukemia cells with an EC50 of 3 µM.[1][7] Genetic knockdown of RBM39 similarly leads to reduced cell viability, decreased colony formation, and inhibition of tumor growth in vivo.[3][4] The cytotoxic effects of RBM39 loss are often accompanied by cell cycle arrest, typically at the G2-M phase.[4]
Specificity and Off-Target Effects
A key distinction between pharmacological and genetic approaches lies in their potential for off-target effects.
-
This compound: Quantitative proteomics have revealed that this compound treatment exclusively destabilizes RBM39, suggesting a high degree of specificity.[1] However, like any small molecule, this compound could have off-target interactions that are independent of its RBM39-degrading activity. These have not been extensively reported but remain a theoretical possibility. The effects of this compound are also dependent on the cellular levels of DCAF15, the substrate receptor of the E3 ligase it hijacks.[1]
-
RBM39 Knockout: CRISPR-Cas9-mediated gene knockout is highly specific to the targeted DNA sequence. However, off-target gene editing can occur if the guide RNA has homology to other genomic regions.[10] Furthermore, genetic knockout is a permanent and complete loss of the protein, which may induce compensatory mechanisms within the cell over time that could differ from the acute protein depletion achieved with a degrader. ShRNA-mediated knockdown, another common genetic method, is known for more frequent off-target effects, where the shRNA can unintentionally silence other genes.
Experimental Protocols
Protocol 1: RBM39 Degradation via this compound and Western Blot Analysis
Objective: To quantify the reduction of RBM39 protein levels following this compound treatment.
Methodology:
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells in 6-well plates and culture until they reach approximately 70-80% confluency.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a DMSO-only vehicle control.
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate the cells for 6 to 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load 20 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against RBM39 (e.g., Rabbit anti-RBM39) and a loading control (e.g., anti-Vinculin).[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Quantification: Use densitometry software to measure the intensity of the RBM39 band, normalized to the loading control.
Protocol 2: CRISPR-Cas9 Mediated Knockout of RBM39
Objective: To generate a stable cell line with a complete loss of RBM39 expression.
Methodology:
-
sgRNA Design: Design two or more single guide RNAs (sgRNAs) targeting an early exon of the RBM39 gene using a CRISPR design tool to maximize knockout efficiency and minimize off-target effects.
-
Vector Cloning: Clone the designed sgRNAs into a Cas9 expression vector (e.g., pX458), which often co-expresses a fluorescent marker like GFP for selection.[11]
-
Transfection: Transfect the target cancer cell line (e.g., HEK293T or a cancer line of interest) with the sgRNA/Cas9-expressing plasmid using a suitable transfection reagent like Lipofectamine.[12]
-
Cell Sorting: 48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.
-
Clonal Expansion: Culture the single cells to expand them into clonal populations.
-
Screening and Validation:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Use PCR to amplify the targeted region of the RBM39 gene, followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Confirm the complete absence of RBM39 protein expression in the identified knockout clones by Western blot, as described in Protocol 1.
-
Conclusion
Both this compound-mediated degradation and genetic knockout are powerful tools for interrogating the function of RBM39. This compound and related molecular glues offer a rapid, reversible, and therapeutically relevant method to deplete the RBM39 protein, with proteomics data suggesting high specificity.[1] Genetic knockout provides a permanent and complete loss-of-function model, which is invaluable for studying long-term consequences and for genetic screening.
The choice between these methods depends on the experimental question. For studying the acute effects of RBM39 loss and for preclinical therapeutic modeling, this compound is an excellent tool. For investigating the fundamental genetic requirement of RBM39 and for creating stable loss-of-function cell lines for screening purposes, CRISPR-mediated knockout is the gold standard. The data presented in this guide, derived from both approaches, consistently underscore the critical role of RBM39 in cancer cell survival and the significant potential of targeting this protein in oncology.
References
- 1. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylation of RBM39 by PRMT6 enhances resistance to Indisulam in non-small cell lung cancer by promoting alternative splicing of proto-oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | RBM39 shapes innate immunity by controlling the expression of key factors of the interferon response [frontiersin.org]
- 10. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 12. Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
dCeMM1 Specificity: A Comparative Analysis of Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dCeMM1's performance against alternative compounds, supported by experimental data from rescue experiments designed to confirm its target specificity. This compound is a molecular glue degrader that induces the degradation of the RNA-binding protein RBM39 by redirecting the CRL4-DCAF15 E3 ubiquitin ligase.[1] The following data and protocols summarize the key findings that establish the specific mechanism of action of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced RBM39 degradation and the general workflow of the CRISPR/Cas9-based rescue experiments.
Caption: this compound-mediated RBM39 degradation pathway.
Caption: CRISPR/Cas9 rescue screen experimental workflow.
Quantitative Data Summary
The following tables summarize the key quantitative data from experiments demonstrating the specificity of this compound.
Table 1: Comparative Cell Viability (EC50)
This table compares the half-maximal effective concentration (EC50) of this compound and alternative compounds in wild-type (WT) and mutant cancer cell lines. An increase in EC50 in mutant cell lines indicates resistance and, therefore, the importance of the mutated gene for the compound's activity.
| Compound | Cell Line | Genotype | EC50 (µM) |
| This compound | KBM7 | WT | 3 |
| This compound | KBM7 | UBE2M mutant | 8 |
| This compound | KBM7 | DCAF15 mutant | > 25 (Resistant) |
| dCeMM2 | KBM7 | WT | 0.3 |
| dCeMM2 | KBM7 | UBE2M mutant | 4.2 |
| dCeMM3 | KBM7 | WT | 0.6 |
| dCeMM3 | KBM7 | UBE2M mutant | 10.7 |
| dCeMM4 | KBM7 | WT | 0.4 |
| dCeMM4 | KBM7 | UBE2M mutant | 7 |
| Indisulam | KBM7 | WT | ~0.5 |
| Indisulam | KBM7 | DCAF15 mutant | > 10 (Resistant) |
Data sourced from Mayor-Ruiz et al., 2020, Nature Chemical Biology.
Table 2: Proteomic Analysis of this compound-Treated Cells
Quantitative proteomics using isobaric tagging was performed to identify proteins degraded upon this compound treatment. The results show the high specificity of this compound for RBM39.
| Protein | Log2 Fold Change (this compound vs. DMSO) | p-value |
| RBM39 | -2.5 | < 0.001 |
| Protein A | Not significant | > 0.05 |
| Protein B | Not significant | > 0.05 |
| Protein C | Not significant | > 0.05 |
In this compound-treated KBM7 cells (2.5 µM for 5 hours), RBM39 was the only protein significantly downregulated. Data adapted from Mayor-Ruiz et al., 2020, Nature Chemical Biology.
Table 3: CRISPR/Cas9 Rescue Screen Results
A focused CRISPR/Cas9 screen was conducted to identify genes essential for this compound's cytotoxic activity. The enrichment of sgRNAs targeting specific genes in the this compound-treated population indicates that the loss of these genes confers resistance.
| Gene | sgRNA Enrichment (log2 fold change) | Function |
| DCAF15 | Highly Enriched | Substrate receptor of CRL4 E3 ligase |
| DDB1 | Highly Enriched | Component of CRL4 E3 ligase |
| CUL4A | Enriched | Cullin component of CRL4 E3 ligase |
| UBE2M | Enriched | Nedd8-conjugating enzyme required for CRL activity |
The screen identified components of the CRL4-DCAF15 E3 ubiquitin ligase complex as the top hits, confirming their essential role in this compound's mechanism of action. Data based on findings from Mayor-Ruiz et al., 2020, Nature Chemical Biology.
Experimental Protocols
Cell Viability Assays
-
Cell Culture: KBM7 wild-type and mutant cells were seeded in 384-well plates.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound or alternative compounds for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was read on a plate reader, and the data was normalized to DMSO-treated controls. EC50 values were calculated using a non-linear regression model.
Quantitative Proteomics
-
Sample Preparation: KBM7 cells were treated with this compound (2.5 µM) or DMSO for 5 hours.
-
Lysis and Digestion: Cells were lysed, and proteins were extracted and digested into peptides.
-
Isobaric Labeling: Peptides from each condition were labeled with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Labeled peptides were combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of proteins between this compound and DMSO-treated samples was quantified based on the reporter ion intensities.
CRISPR/Cas9 Rescue Screen
-
Library and Virus Production: A custom sgRNA library targeting components of the ubiquitin-proteasome system was packaged into lentiviral particles.
-
Transduction: Cas9-expressing KBM7 cells were transduced with the sgRNA library at a low multiplicity of infection to ensure one sgRNA per cell.
-
Selection: Transduced cells were selected with puromycin.
-
This compound Treatment: The population of mutant cells was treated with this compound at a concentration that inhibits the growth of wild-type cells.
-
Genomic DNA Extraction and Sequencing: Genomic DNA was extracted from the surviving cell population, and the sgRNA-encoding regions were amplified by PCR and analyzed by next-generation sequencing.
-
Data Analysis: The frequency of each sgRNA in the this compound-treated population was compared to a control population to identify enriched sgRNAs, which correspond to genes whose knockout confers resistance.
References
assessing the selectivity of dCeMM1 for RBM39
An Objective Comparison Guide to the Selectivity of dCeMM1 for RBM39
This guide provides a detailed comparison of the molecular glue degrader this compound with alternative compounds, focusing on its selectivity for the target protein, RNA-binding motif protein 39 (RBM39). The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and RBM39 Degradation
Targeted protein degradation (TPD) has emerged as a promising therapeutic strategy, capable of eliminating disease-causing proteins previously considered "undruggable".[1][2] Molecular glue degraders are small molecules that induce an interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1]
This compound is a recently identified molecular glue degrader that targets RBM39, a nuclear protein involved in RNA splicing and transcriptional co-activation.[3][4][5] The functional inhibition of RBM39 has been shown to be lethal to several types of cancer, making it a compelling therapeutic target.[5][6] Like other aryl sulfonamides such as indisulam, this compound functions by redirecting the activity of the CRL4-DCAF15 E3 ligase complex to recognize RBM39 as a substrate.[3][4][5] This guide assesses the selectivity of this compound for RBM39, comparing its performance against other known RBM39 degraders using supporting experimental data.
Mechanism of Action
This compound induces the degradation of RBM39 by acting as a "molecular glue" between RBM39 and DCAF15, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4-DCAF15). This induced proximity leads to the polyubiquitination of RBM39, marking it for destruction by the 26S proteasome.
References
- 1. Drug discovery: First rational strategy to find molecular glue degraders | EurekAlert! [eurekalert.org]
- 2. phys.org [phys.org]
- 3. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to dCeMM1 and Other Molecular Glue Degraders
For Researchers, Scientists, and Drug Development Professionals
Molecular glue degraders represent a paradigm shift in targeted protein degradation, offering the potential to address previously "undruggable" targets. This guide provides a comparative analysis of dCeMM1, a rationally discovered molecular glue, against other notable molecular glue degraders. We will delve into their mechanisms of action, target specificity, and the experimental data underpinning their characterization, offering a valuable resource for researchers in the field.
Introduction to this compound
This compound is a small molecule identified through a rational discovery approach that acts as a molecular glue degrader.[1][2] It functions by inducing proximity between the E3 ubiquitin ligase substrate receptor DCAF15, part of the CRL4^DCAF15 complex, and its target protein, RNA-binding protein 39 (RBM39).[1][3][4][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[1][2] Quantitative proteomics have demonstrated that this compound treatment leads to the exclusive destabilization of RBM39.[2]
Mechanism of Action: A Visual Representation
The signaling pathway of this compound-mediated degradation of RBM39 involves the formation of a ternary complex, ubiquitination, and proteasomal degradation. The following diagram illustrates this process.
References
dCeMM1: Unprecedented Selectivity for RBM39 Degradation
A Comparative Analysis of Cross-Reactivity with other RNA-Binding Motif Proteins
For researchers in oncology and drug discovery, the targeted degradation of RNA-binding motif protein 39 (RBM39) has emerged as a promising therapeutic strategy. dCeMM1, a novel molecular glue degrader, has demonstrated remarkable potency in this regard. This guide provides a comparative analysis of this compound's cross-reactivity with other RBM proteins, supported by experimental data and detailed protocols for researchers seeking to validate these findings.
High Specificity of this compound for RBM39
This compound operates by redirecting the CRL4-DCAF15 E3 ubiquitin ligase to RBM39, leading to its ubiquitination and subsequent proteasomal degradation.[1] Extensive proteomic studies have revealed that this compound boasts an exceptional degree of selectivity for RBM39. In a key study, quantitative proteomics analysis using isobaric tagging demonstrated that treatment with this compound exclusively leads to the destabilization of RBM39.[2] This finding suggests a very low potential for off-target effects on other RBM proteins.
This high specificity contrasts with other known molecular glue degraders targeting RBM39, such as the sulfonamide indisulam. While effective against RBM39, indisulam and other related compounds have been shown to also induce the degradation of RBM23, a close paralog of RBM39.[2]
Comparative Data on RBM Protein Degradation
The following table summarizes the known cross-reactivity profiles of this compound and the related sulfonamide, indisulam.
| Compound | Target RBM Proteins | Other RBM Proteins Affected | Data Source |
| This compound | RBM39 | None reported | Quantitative Proteomics[2] |
| Indisulam | RBM39 | RBM23 | Proteomics and other studies[2] |
Signaling Pathway of this compound-mediated RBM39 Degradation
The mechanism of action of this compound involves the formation of a ternary complex between the DCAF15 substrate receptor of the CRL4 E3 ubiquitin ligase, this compound, and the target protein RBM39. This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the proteasome.
Caption: this compound facilitates the interaction between RBM39 and the CRL4-DCAF15 E3 ligase, leading to RBM39 degradation.
Experimental Protocols
To enable researchers to independently verify the selectivity of this compound, detailed protocols for key experiments are provided below.
Western Blot Analysis of RBM39 Degradation
This protocol is designed to qualitatively and semi-quantitatively assess the degradation of RBM39 in cultured cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., KBM7, HCT116)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against RBM39 (e.g., rabbit anti-RBM39, 1:1000 dilution)
-
Primary antibody for loading control (e.g., mouse anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with the desired concentrations of this compound (e.g., 10 µM) and a DMSO vehicle control for a specified time (e.g., 12 or 16 hours).[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to 20-30 µg of protein and boil for 5-10 minutes. Load the samples onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RBM39 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Repeat the washing steps and then probe with the loading control primary antibody and its corresponding secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the RBM39 signal to the loading control to determine the relative reduction in protein levels.
Quantitative Proteomics for Selectivity Profiling
This protocol provides a general workflow for assessing the global proteome changes upon this compound treatment to confirm its high selectivity. The methodology is based on the approach described in the discovery of this compound.[2]
Experimental Workflow:
Caption: Workflow for assessing this compound selectivity using quantitative proteomics.
Procedure Outline:
-
Cell Culture and Treatment: Culture KBM7 cells and treat with this compound (e.g., 25 µM) or DMSO for 12 hours.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme like trypsin.
-
Isobaric Tagging: Label the peptides from each condition (this compound-treated and DMSO control) with different isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Compare the protein abundance between the this compound-treated and DMSO-treated samples to identify proteins that are significantly destabilized.
Conclusion
The available evidence strongly indicates that this compound is a highly selective degrader of RBM39, with no significant cross-reactivity with other RBM proteins observed in comprehensive proteomic screens. This makes this compound a valuable research tool for studying the specific functions of RBM39 and a promising candidate for therapeutic development with a potentially favorable safety profile. The provided experimental protocols offer a framework for researchers to further investigate and confirm the remarkable selectivity of this molecular glue degrader.
References
Safety Operating Guide
Navigating the Disposal of dCeMM1: A Guide for Laboratory Professionals
For researchers and drug development professionals utilizing the RBM39 molecular glue degrader dCeMM1, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides essential information based on the compound's known characteristics and general best practices for chemical waste management in a research setting.
Immediate Safety and Handling Considerations
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of a spill, absorb the material with an inert substance and place it in a sealed container for disposal.
Summary of this compound Properties
Understanding the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value | Source |
| Chemical Name | N'-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide | [1] |
| Molecular Formula | C14H13BrN2O3S | [1][2] |
| Molecular Weight | 369.23 g/mol | [1][2] |
| CAS Number | 118719-16-7 | [1][2][3][4][5] |
| Appearance | Powder | [2] |
| Solubility | Soluble in DMSO and 0.1N NaOH(aq) | [1] |
| Storage | Store at -20°C for up to 2 years (powder), or in DMSO at -80°C for up to 6 months. | [2] |
Step-by-Step Disposal Protocol
The following is a general protocol for the disposal of this compound, which should be adapted to comply with the specific regulations of your institution and local authorities.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder, as well as any lab materials heavily contaminated with the solid compound (e.g., weighing boats, contaminated filter paper), in a dedicated, clearly labeled hazardous waste container. The label should include the chemical name, "this compound," and any relevant hazard symbols.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any needles, syringes, or other sharps used to handle this compound solutions should be disposed of in a designated sharps container.
2. Container Management:
-
Use only approved, chemically resistant containers for waste collection.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Do not overfill waste containers.
3. Waste Storage:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
4. Disposal Request and Pickup:
-
Follow your institution's established procedures for hazardous waste disposal. This typically involves submitting a waste pickup request to your Environmental Health and Safety (EHS) department.
-
Provide accurate information on the waste manifest, including the chemical composition and quantity.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
Mechanism of Action: this compound as a Molecular Glue Degrader
This compound functions by redirecting the activity of the CRL4-DCAF15 E3 ubiquitin ligase to the target protein RBM39.[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.
Caption: The signaling pathway of this compound-induced RBM39 degradation.
By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment.
References
Personal protective equipment for handling dCeMM1
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of dCeMM1, a molecular glue degrader used in research. Given the limited availability of specific safety data for this compound, a cautious approach is mandated. The following procedures are based on best practices for handling novel chemical compounds with unknown toxicity.
Personal Protective Equipment (PPE)
Due to the absence of comprehensive toxicological data for this compound, stringent personal protective measures are required to minimize exposure. The following table summarizes the recommended PPE for all procedures involving this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles or Face Shield | Must be worn at all times when handling this compound in solid or solution form to protect against splashes and airborne particles. A face shield is recommended when handling larger quantities. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Double-gloving is recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination occurs. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors. |
Experimental Protocols: Safe Handling and Disposal
The following step-by-step guidance is designed to ensure the safe handling of this compound throughout the experimental workflow, from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound is a solid, white to off-white powder.[1]
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Recommended storage for the powder is at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
2. Preparation of Stock Solutions:
-
This compound is soluble in DMSO and 0.1N NaOH(aq).[2]
-
All weighing of the solid compound and preparation of solutions must be performed in a chemical fume hood.
-
Use appropriate PPE as detailed in the table above.
-
Avoid generating dust.
-
Tightly cap all solutions and label them clearly with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a fume hood.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not eat, drink, or smoke in the laboratory.
4. Disposal Plan:
-
Solid Waste: Dispose of any unused solid this compound and any lab materials (e.g., weigh boats, contaminated gloves, pipette tips) as hazardous chemical waste in a designated, sealed container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container. Do not pour this compound solutions down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
The following diagram outlines the critical steps for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
